1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQIKMRKYKKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177336-51-4 | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number
An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1177336-51-4)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and characteristic reactivity, with a particular focus on its application in the development of novel therapeutics. As a versatile electrophile, this compound serves as a cornerstone for creating diverse libraries of pyrazole sulfonamide derivatives. These derivatives have shown significant promise in targeting a range of biological entities, contributing to advancements in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this valuable synthetic intermediate.
The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The incorporation of a sulfonamide group at the 4-position of the pyrazole ring further enhances its drug-like properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This combination has made pyrazole sulfonamides a focal point in the design of enzyme inhibitors and other targeted therapies.[5][6] this compound is a prime example of a reagent designed to grant access to this critical molecular architecture.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1177336-51-4 | [7] |
| Molecular Formula | C₆H₉ClN₂O₂S | [8] |
| Molecular Weight | 208.67 g/mol | [8] |
| Appearance | Typically a solid | Inferred from related compounds |
| SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)Cl | [8] |
| InChI Key | NMTQIKMRKYKKBZ-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing
While the direct synthesis of this compound is not extensively detailed in publicly available literature, its preparation can be logically inferred from standard synthetic methodologies for analogous sulfonyl chlorides. The most common and industrially scalable approach involves the direct chlorosulfonation of a suitable pyrazole precursor.
The causality behind this choice of pathway is its efficiency. Direct chlorosulfonation is a well-established, one-pot reaction that converts a C-H bond on an activated aromatic ring directly to a sulfonyl chloride group. Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation.
Caption: Plausible synthetic pathway for the target compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophiles.
The primary and most significant reaction is its coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its application in drug discovery.
Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, often a tertiary amine like triethylamine or DIPEA, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Core reactivity of the sulfonyl chloride with amines.
Applications in Drug Discovery and Development
This reagent is a valuable tool for accessing novel chemical matter, particularly in the development of enzyme inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the amine portion of the resulting sulfonamide allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]
A notable application is in the discovery of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. In these studies, the 1H-pyrazole-4-sulfonamide core serves as a key pharmacophore that anchors the molecule in the active site of the enzyme, while the N-substituent explores different binding pockets to enhance affinity and selectivity.[5] The isopropyl group on the pyrazole nitrogen can provide favorable steric and electronic properties, contributing to improved compound profiles.
Experimental Protocols
The following protocol is a self-validating, generalized procedure for the synthesis of a sulfonamide derivative. The trustworthiness of this protocol lies in the inclusion of purification and confirmation steps.
Protocol 6.1: General Procedure for Sulfonamide Synthesis
Objective: To synthesize an N-substituted 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide from this compound and a representative amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and the chosen anhydrous solvent. Add the base (e.g., TEA, 1.5 eq). Causality: The inert atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride by atmospheric moisture.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve the this compound (1.0 eq) in a minimum amount of anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Disposal
As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Reactivity Hazards: The compound is sensitive to moisture and will react with water, alcohols, and other protic solvents to release corrosive hydrochloric acid. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Avoid contact with strong bases and oxidizing agents.[11]
-
Health Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12] Inhalation may cause respiratory tract irritation.[10][12]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[10][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Conclusion
This compound is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form the medicinally important pyrazole-4-sulfonamide scaffold provides a direct route to a wide array of potentially bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to leverage its full potential in the efficient development of novel chemical entities.
References
- 1st Scientific LLC. (n.d.). This compound.
- Aaronchem. (2024, November 1).
- Fisher Scientific. (2023, September 5).
- PPG. (2025, December 18).
- Sigma-Aldrich. (n.d.). 1H-Pyrazole-4-sulfonyl chloride AldrichCPR.
- (n.d.).
- Sigma-Aldrich. (2025, November 6).
- (n.d.).
- CymitQuimica. (n.d.). CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride.
- ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
- PubChemLite. (n.d.). This compound.
- Journal of Medicinal Chemistry. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- PubChemLite. (n.d.). 5-fluoro-1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride.
- (n.d.).
- ChemicalBook. (n.d.). 1-Propanesulfonyl chloride synthesis.
- Arabian Journal of Chemistry. (2026, January 19). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead.
- PMC. (n.d.).
- PMC - NIH. (2025, November 12).
- (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PMC - PubMed Central. (2023, July 13).
- (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.
- (2022, March 30).
Sources
- 1. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1stsci.com [1stsci.com]
- 8. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 9. ora.uniurb.it [ora.uniurb.it]
- 10. aaronchem.com [aaronchem.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
1-isopropyl-1H-pyrazole-4-sulfonyl chloride chemical structure
An In-Depth Technical Guide to 1-isopropyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Reactivity, and Applications
Abstract
The pyrazole sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of biologically active agents due to its unique physicochemical and structural properties.[1][2] This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, a key synthetic intermediate for accessing novel pyrazole-based compounds. While this specific reagent is not extensively documented in public literature, its synthesis and reactivity can be reliably extrapolated from established chemical principles and closely related analogues. This whitepaper, intended for researchers, chemists, and drug development professionals, details the logical synthesis, characteristic reactivity, and potential applications of this versatile building block, grounding all claims in authoritative data from analogous systems.
Molecular Profile and Physicochemical Properties
1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring N-substituted with an isopropyl group and functionalized at the C4-position with a sulfonyl chloride group. The sulfonyl chloride moiety is a highly reactive electrophilic handle, making this molecule an excellent precursor for the synthesis of sulfonamides and related derivatives.
Chemical Structure
Caption: Chemical structure of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.
Physicochemical Data
Quantitative data for the title compound is sparse. The table below summarizes its core attributes alongside data from a close structural analogue, 1-methyl-1H-pyrazole-4-sulfonyl chloride, for comparative purposes.
| Property | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (Calculated/Predicted) | 1-methyl-1H-pyrazole-4-sulfonyl chloride (Reference Data) |
| CAS Number | Not assigned | 288148-34-5[3] |
| Molecular Formula | C₆H₉ClN₂O₂S | C₄H₅ClN₂O₂S[3] |
| Molecular Weight | 208.67 g/mol | 180.61 g/mol [3] |
| Appearance | Predicted: Colorless to light yellow solid/liquid | White to off-white solid[4] |
| Boiling Point | Predicted: >300 °C | 364.2 °C at 760 mmHg[3] |
| Density | Predicted: ~1.4-1.5 g/cm³ | 1.6 g/cm³[3] |
| Solubility | Predicted: Soluble in polar organic solvents (DCM, THF, Ethyl Acetate) | Soluble in polar organic solvents[4] |
Synthesis and Mechanism
The synthesis of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is logically achieved via a two-step process: first, the formation of the N-isopropyl pyrazole core, followed by electrophilic chlorosulfonation at the electron-rich C4 position.
Synthetic Workflow Overview
Caption: General synthetic workflow for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.
Step 1: Synthesis of the 1-isopropyl-1H-pyrazole Precursor
The N-alkylated pyrazole core is typically synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The synthesis of 1-isopropyl-1H-pyrazole, while not explicitly detailed in the search results, would follow the well-established Knorr pyrazole synthesis or similar methods. A plausible route involves the reaction of isopropylhydrazine with malondialdehyde or a synthetic equivalent. This reaction is analogous to the quantitative synthesis of 3,5-dimethyl-1H-pyrazole from hydrazine hydrate and pentane-2,4-dione.[1]
Step 2: Electrophilic Chlorosulfonation of the Pyrazole Core
This crucial step introduces the sulfonyl chloride functionality. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The established protocol for analogous pyrazoles provides a reliable blueprint for this transformation.[1]
Causality Behind Experimental Choices:
-
Reagents: Chlorosulfonic acid (ClSO₃H) serves as the powerful sulfonating agent. The reaction is typically performed in a non-reactive solvent like chloroform.[1] Following the initial sulfonation, thionyl chloride (SOCl₂) is added. This is a critical step to convert the initially formed sulfonic acid into the desired, more reactive sulfonyl chloride.
-
Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (0 °C) to prevent uncontrolled side reactions and degradation. The subsequent reaction is heated (e.g., to 60 °C) to drive the conversion to completion.[1]
-
Work-Up: The reaction is quenched by carefully pouring the mixture into ice-cold water. The product is then extracted into an organic solvent like dichloromethane. This procedure safely neutralizes excess reagents and separates the organic product from inorganic byproducts.
Detailed Experimental Protocol (Adapted from Analogue Synthesis[1])
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add chlorosulfonic acid (5.5 eq.) to chloroform (7 volumes). Cool the solution to 0 °C using an ice bath.
-
Addition of Pyrazole: Slowly add a solution of 1-isopropyl-1H-pyrazole (1.0 eq.) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Chlorination: Add thionyl chloride (1.3 eq.) dropwise to the reaction mixture at 60 °C over 20 minutes. Stir for an additional 2 hours at this temperature.
-
Quenching and Extraction: Cool the reaction mass to room temperature and then carefully pour it into a mixture of ice-cold water and dichloromethane.
-
Isolation: Separate the organic layer. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved via column chromatography if necessary.
Chemical Reactivity and Synthetic Utility
The primary utility of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile for nucleophilic substitution reactions.
Sulfonamide Formation
The most common and valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental to the construction of many pharmaceutical agents.[1][5]
Caption: General reaction scheme for the formation of pyrazole-4-sulfonamides.
Detailed Experimental Protocol (Adapted from Analogue Synthesis[1])
-
Reaction Setup: Dissolve the desired amine (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in dichloromethane (5 volumes) at room temperature.
-
Addition of Sulfonyl Chloride: Add a solution of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.) in dichloromethane (5 volumes) dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor for completion by TLC.
-
Work-Up: Upon completion, add cold water (10 volumes) to the reaction and stir for 10 minutes.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The resulting crude sulfonamide can be purified by column chromatography on silica gel.
Trustworthiness and Self-Validation: The progress of this reaction is easily monitored by TLC, observing the consumption of the starting materials and the appearance of the new, typically more polar, sulfonamide product spot. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2] When combined with a sulfonamide linker, it creates a powerful pharmacophore found in numerous inhibitors and therapeutic agents.
-
Enzyme Inhibition: Pyrazole sulfonamides are prominent structural motifs in various enzyme inhibitors. For instance, novel pyrazole azabicyclooctane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[5] The title compound serves as a direct precursor to libraries of such potential anti-inflammatory agents.
-
Antiproliferative Agents: Derivatives of pyrazole-4-sulfonamide have demonstrated significant antiproliferative activity, highlighting their potential in oncology research.[1]
-
Kinase Inhibitors: While structurally more complex, approved drugs like Crizotinib, a potent ALK and ROS1 kinase inhibitor, feature a substituted pyrazole core, underscoring the value of this heterocycle in designing targeted therapies.[6]
Safety and Handling
While specific data for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is unavailable, the hazards can be reliably inferred from related sulfonyl chlorides.[4][7] These compounds are reactive and require careful handling.
GHS Hazard Information (Inferred from Analogues[7])
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| P310: Immediately call a POISON CENTER or doctor/physician. |
Handling and Storage:
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Sulfonyl chlorides can react with water to release corrosive hydrochloric acid.
Conclusion
1-isopropyl-1H-pyrazole-4-sulfonyl chloride emerges as a highly valuable, albeit under-documented, synthetic intermediate. By leveraging established protocols for related compounds, this guide provides a robust framework for its synthesis, handling, and derivatization. Its structure is ideally suited for the rapid generation of diverse sulfonamide libraries, making it a powerful tool for academic researchers and industry professionals engaged in the discovery of novel therapeutics for inflammation, oncology, and beyond.
References
-
Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 14, 2026, from [Link]
-
University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 14, 2026, from [Link]
-
Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-191. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Crizotinib. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Isopropyl chloride. Retrieved February 14, 2026, from [Link]
-
Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13539-13556. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. echemi.com [echemi.com]
- 4. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(propan-2-yl)pyrazole-4-sulfonyl chloride molecular weight
An In-Depth Technical Guide to 1-(propan-2-yl)pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed, mechanistically-grounded synthesis protocol, and discuss its reactivity and critical applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for designing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] 1-(propan-2-yl)pyrazole-4-sulfonyl chloride emerges as a particularly valuable derivative. The isopropyl group at the N1 position enhances lipophilicity, which can be crucial for cell membrane permeability, while the sulfonyl chloride moiety at the C4 position serves as a highly reactive and versatile synthetic handle for introducing a wide array of functional groups.[3] This guide aims to provide a detailed, practical understanding of this compound, from its basic characteristics to its strategic application in synthetic chemistry.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety. 1-(propan-2-yl)pyrazole-4-sulfonyl chloride is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [4][5] |
| Molecular Weight | 208.67 g/mol | [4] |
| Monoisotopic Mass | 208.00732 Da | [5][6] |
| CAS Number | 1177336-51-4 | [4] |
| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | [5] |
| Common Synonyms | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride | [4] |
| Predicted XlogP | 1.0 - 1.1 | [5][6] |
| Appearance | White to off-white solid (typical for related compounds) | [3] |
The sulfonyl chloride functional group renders the molecule highly reactive, particularly towards nucleophiles, and sensitive to moisture.[3]
Synthesis Protocol: A Mechanistic Approach
The synthesis of pyrazole-4-sulfonyl chlorides is most commonly achieved via electrophilic substitution of a parent pyrazole with a sulfonating agent. The following protocol describes a robust method for the preparation of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, grounded in established chemical principles.[7][8]
Underlying Principle: Electrophilic Sulfonylation
The core of this synthesis is the reaction of 1-isopropyl-1H-pyrazole with an excess of chlorosulfonic acid. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. Chlorosulfonic acid serves as the potent electrophile. The reaction proceeds preferentially at the C4 position due to electronic and steric factors.
Detailed Experimental Protocol
Materials:
-
1-isopropyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice/water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (approx. 4-5 molar equivalents) and cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 1-isopropyl-1H-pyrazole (1.0 molar equivalent) dropwise to the cooled, stirring chlorosulfonic acid.[8] Causality: This slow, controlled addition is critical to manage the highly exothermic reaction and prevent undesirable side reactions. Maintaining a low temperature ensures selectivity and stability of the product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice. Trustworthiness: This step must be performed with extreme caution in a well-ventilated fume hood. The quenching of excess chlorosulfonic acid with water is violently exothermic and releases HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by flash chromatography if necessary.
Synthesis Workflow Diagram
Caption: A stepwise workflow for the synthesis of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride.
Chemical Reactivity and Core Applications
The synthetic utility of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. This moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles.
Formation of Sulfonamides: A Gateway to Bioactivity
The most prominent application is the synthesis of pyrazole-4-sulfonamides.[7] The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.
This reaction is fundamental to drug discovery, as the sulfonamide linkage is a key structural motif in many pharmaceutical agents.[7][9] It acts as a stable, non-hydrolyzable mimic of a phosphate group and can serve as a hydrogen bond donor and acceptor. By reacting 1-(propan-2-yl)pyrazole-4-sulfonyl chloride with diverse amine libraries, medicinal chemists can rapidly generate large numbers of novel compounds for biological screening.[10]
Reaction Schematic
Caption: General reaction scheme for the synthesis of pyrazole-4-sulfonamides.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, like other sulfonyl chlorides, is a hazardous chemical that requires careful handling.
-
Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[11][13]
-
Respiratory Irritation: It may cause respiratory irritation.[11][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Reactivity with Water: It reacts with water and moisture, potentially violently, to release corrosive hydrogen chloride gas.[11]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[4]
Conclusion
1-(propan-2-yl)pyrazole-4-sulfonyl chloride is a high-value reagent for chemical research and pharmaceutical development. Its well-defined physicochemical properties, coupled with the predictable and high-yielding reactivity of the sulfonyl chloride group, make it an ideal starting point for the synthesis of diverse pyrazole-4-sulfonamide libraries. A disciplined approach to its synthesis and handling, grounded in a strong understanding of its chemical nature and associated hazards, will enable researchers to fully exploit its potential in the quest for novel, biologically active molecules.
References
-
Sunway Pharm Ltd. This compound - CAS:1177336-51-4.
-
CymitQuimica. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride.
-
PubChemLite. This compound.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
CDH Fine Chemical. material safety data sheet sds/msds.
-
University of Michigan. Synthesis of sulfonyl chloride substrate precursors.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Aaronchem. Safety Data Sheet.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
PubChem. 1H-pyrazole-4-sulfonyl chloride.
-
PubChemLite. 5-fluoro-1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry.
-
ChemicalBook. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI).
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
PubChemLite. 1-propyl-1h-pyrazole-4-sulfonyl chloride.
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
-
Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 4. This compound - CAS:1177336-51-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 1-propyl-1h-pyrazole-4-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-sulfonyl chloride
This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, designed for researchers, chemists, and professionals in the field of drug development and synthetic chemistry. The document moves beyond a standard safety data sheet to offer practical insights into handling, application, and emergency response, grounded in established scientific principles.
Compound Identification and Physicochemical Properties
1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic building block crucial in the synthesis of various target molecules, particularly in medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group on a pyrazole scaffold, makes it a valuable intermediate for creating sulfonamide derivatives.
Table 1: Compound Identification and Key Properties
| Identifier | Value | Source |
| CAS Number | 1177336-51-4 | [1] |
| Molecular Formula | C6H9ClN2O2S | [1] |
| Molecular Weight | 208.67 g/mol | |
| Physical Form | Assumed to be a solid or liquid at room temperature. | Inferred from related compounds |
| InChI Key | APESRGNGHCTUQZ-UHFFFAOYSA-N (for isomer) |
Note: Data for the exact compound is limited; some properties are inferred from structurally similar pyrazole sulfonyl chlorides.
Hazard Identification and GHS Classification
While a specific, verified Safety Data Sheet (MSDS) for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is not widely available, a robust hazard assessment can be synthesized from data on analogous compounds, such as other pyrazole sulfonyl chlorides. The primary hazards stem from the reactive sulfonyl chloride moiety, which is corrosive and moisture-sensitive.
Table 2: Synthesized GHS Hazard Classification
| Hazard Class | Hazard Code | Statement | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [2][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation. | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation. | [2][3] |
Pictograms:
| GHS05 (Corrosion) | GHS07 (Exclamation Mark) |
Signal Word: Danger
Safe Handling, Storage, and Personal Protection
Adherence to rigorous safety protocols is paramount when working with this compound. The sulfonyl chloride group is highly susceptible to hydrolysis, releasing corrosive hydrochloric acid (HCl) upon contact with moisture.
Engineering Controls and Work Practices
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]
-
Inert Atmosphere: While not always mandatory for small-scale use, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation and ensure reaction integrity.
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory area.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a reliable barrier against exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. A face shield is critical to protect against splashes during reagent transfer or reaction quenching.[2] |
| Hand | Nitrile or neoprene gloves, inspected before use. | Use proper glove removal technique to avoid contaminating skin.[2] For extended operations or in case of a breach, consider double-gloving. |
| Body | Chemical-resistant lab coat (fully buttoned), with consideration for a complete protective suit for larger quantities. | A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance.[2] |
| Respiratory | Not typically required if handled in a fume hood. For spill cleanup or ventilation failure, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. | Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures.[2] |
Storage Conditions
-
Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The primary cause of sample degradation is exposure to atmospheric moisture.
-
Incompatibilities: Keep away from water, bases, and oxidizing agents. Store in a corrosives-compatible cabinet.
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Workflow
The following diagram outlines a logical workflow for managing an accidental spill.
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for pyrazole sulfonamide synthesis. [7]
-
Vessel Preparation: Ensure a round-bottom flask equipped with a magnetic stir bar is oven-dried or flame-dried and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the prepared flask, dissolve the amine substrate (e.g., 2-phenylethylamine, 1.0 eq) and a hindered base (e.g., diisopropylethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Expert Insight: Using a slight excess of the hindered base ensures complete neutralization of the HCl byproduct without interfering with the primary reaction.
-
-
Reactant Addition: In a separate flask, dissolve 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature.
-
Expert Insight: A slight excess of the sulfonyl chloride can help drive the reaction to completion, assuming the excess can be easily removed during purification. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. [7]Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Waste Disposal
Chemical waste must be handled according to institutional, local, and national regulations.
-
Reaction Residues: Collect all liquid waste containing the compound or its byproducts in a designated, labeled hazardous waste container.
-
Contaminated Materials: Used gloves, absorbent materials from spills, and contaminated glassware should be placed in a sealed container for hazardous waste disposal. Do not dispose of them in regular trash.
Toxicological and Ecological Information
-
Toxicology: The toxicological properties have not been fully investigated. However, due to its corrosive nature, it is expected to cause severe damage to tissues upon contact. Ingestion may cause severe swelling and perforation of the digestive tract. No components are listed as carcinogens by IARC. [2]* Ecotoxicity: Do not allow the product to enter drains or the environment. [2][5]The environmental impact of this compound has not been fully evaluated.
References
-
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
1-isopropyl-1H-pyrazole-4-sulfonyl chloride - ChemBK. (n.d.). ChemBK. [Link]
-
1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S - PubChem. (n.d.). PubChem. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023). PubMed Central. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. download.basf.com [download.basf.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Topic: Physical Properties & Handling of 1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1177336-51-4) is a specialized heterocyclic building block critical in the synthesis of sulfonamide-based pharmaceuticals. Often employed in the development of kinase inhibitors and GPCR ligands, this electrophilic intermediate requires precise handling due to its high reactivity and moisture sensitivity. This guide provides an authoritative technical analysis of its physical properties, stability profiles, and validated experimental protocols for its use in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound features a pyrazole core substituted at the N1-position with an isopropyl group and at the C4-position with a sulfonyl chloride moiety. The steric bulk of the isopropyl group influences both the solubility profile and the hydrolytic stability compared to its methyl analogs.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | 1-Isopropylpyrazole-4-sulfonyl chloride; 1-Isopropyl-1H-pyrazole-4-sulphonyl chloride |
| CAS Number | 1177336-51-4 |
| Molecular Formula | C₆H₉ClN₂O₂S |
| Molecular Weight | 208.67 g/mol |
| SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)Cl |
| Structural Class | Heteroaryl Sulfonyl Chloride |
Physical & Chemical Properties
Expert Insight: While many sulfonyl chlorides are liquids, the pyrazole ring system often confers crystallinity. However, the isopropyl group disrupts packing efficiency compared to methyl analogs, often resulting in a low-melting solid.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline or waxy) | Typically white to off-white.[1] |
| Melting Point | Low-melting solid (Est. 45–80 °C) | Experimental determination recommended per batch. Analogs (e.g., 1-methyl) melt ~79 °C. |
| Boiling Point | Decomposes prior to boiling | Do not distill at atmospheric pressure. |
| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Soluble in aprotic polar/non-polar solvents. |
| Reactivity | High | Reacts violently with water, alcohols, and amines. |
| Density | ~1.3–1.4 g/cm³ (Predicted) | Typical for sulfonated heterocycles. |
Stability Profile (Critical)
-
Hydrolytic Instability: The sulfonyl chloride bond (
) is highly susceptible to nucleophilic attack by water. Hydrolysis yields 1-isopropyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl). -
Thermal Stability: Stable at room temperature under inert gas, but thermal decomposition can release
and chlorinated byproducts if heated without a nucleophile.
Handling, Storage & Safety Protocols
Core Directive: Treat this compound as a corrosive, moisture-sensitive electrophile.[1] Failure to exclude moisture will result in variable yields and acidic contamination.
Storage Protocol
-
Environment: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate at 2–8 °C . Long-term storage at -20 °C is preferred to retard hydrolysis.
-
Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or secondary containment for long-term storage.
Safety Hazards
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors may be irritating to mucous membranes.
-
Incompatibility: Water, strong bases, alcohols, oxidizers.[2]
Characterization Methodologies (Self-Validating Systems)
To ensure scientific integrity, every batch must be validated for "active content" (sulfonyl chloride vs. sulfonic acid).
A. 1H NMR Spectroscopy (Quality Control)
-
Solvent:
(Must be dry; neutralize acidity with if necessary). -
Diagnostic Signals:
-
Pyrazole Protons: Two singlets/doublets in the aromatic region (
7.8 – 8.2 ppm). -
Isopropyl Methine: Septet (
~4.5 ppm). -
Isopropyl Methyls: Doublet (
~1.5 ppm).
-
-
Validation Check: If hydrolysis has occurred, the aromatic peaks will shift upfield, and a broad exchangeable proton peak (
) may appear >10 ppm.
B. LC-MS Analysis (Derivatization Method)
-
Direct injection is not recommended due to on-column hydrolysis.
-
Protocol: Quench a small aliquot with excess methanol or morpholine.
-
Methanol Quench: Detect Methyl ester
. -
Morpholine Quench: Detect Sulfonamide
.
-
-
Pass Criteria: >95% conversion to the derivative; <5% sulfonic acid (hydrolysis product).
Experimental Workflows
Workflow 1: Synthesis & Derivatization Logic
This diagram illustrates the generation of the sulfonyl chloride and its immediate downstream application, highlighting the critical decision points to prevent degradation.
Figure 1: Synthesis and application workflow. Note the rapid quench step is critical to avoid hydrolysis.
Workflow 2: Quality Control Decision Tree
A self-validating logic flow to determine if a batch is suitable for high-value synthesis.
Figure 2: Quality Control Decision Tree ensuring reagent integrity before use.
Synthetic Utility & Applications
The 1-isopropyl-1H-pyrazole-4-sulfonyl chloride moiety is a pharmacophore often utilized to improve metabolic stability and lipophilicity compared to phenyl-sulfonyl analogs.
-
Kinase Inhibition: The pyrazole nitrogen offers hydrogen bond acceptor capabilities, while the sulfonyl group positions the "warhead" or tail of the inhibitor.
-
Sildenafil Analogs: Pyrazole-sulfonyl chlorides are structurally related to the core of PDE5 inhibitors (e.g., Sildenafil), where the pyrazole ring mimics the guanine base of cGMP.
-
Coupling Protocol:
-
Standard: 1.0 eq Sulfonyl Chloride + 1.1 eq Amine + 2.5 eq
or Pyridine in dry DCM at 0 °C RT. -
Catalysis: DMAP (0.1 eq) can accelerate sluggish reactions with sterically hindered amines.
-
References
-
Capot Chemical. (n.d.).[3] 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride Product Specifications. Retrieved from
-
PubChem. (2025). 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Analogous Safety Data). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chlorosulfonic Acid Reactivity Profile. CAMEO Chemicals. Retrieved from
Sources
An In-depth Technical Guide to the Solubility of 1-Isopropylpyrazole-4-sulfonyl Chloride in Organic Solvents
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the overall efficiency of synthetic routes. This guide provides a comprehensive analysis of the solubility profile of 1-isopropylpyrazole-4-sulfonyl chloride, grounding its predicted behavior in the principles of physical organic chemistry. It offers a detailed experimental protocol for solubility determination, a predictive guide to its solubility in a range of common laboratory solvents, and practical insights for its application in a research and development setting.
Introduction: The Significance of Solubility in Synthesis
The sulfonyl chloride functional group is a highly versatile electrophile, and its incorporation into a pyrazole scaffold—a privileged structure in pharmacology—creates a molecule of significant interest for drug discovery.[1] The successful application of 1-isopropylpyrazole-4-sulfonyl chloride in synthesis is fundamentally dependent on solvent selection. The choice of solvent dictates not only the dissolution of reactants but also influences reaction rates, pathways, and the ease of product isolation and purification.
For researchers and drug development professionals, a precise understanding of solubility is not merely an academic exercise; it is a critical parameter that impacts:
-
Reaction Kinetics: Ensuring reactants are in the same phase is essential for achieving optimal reaction rates.
-
Purification Strategy: Knowledge of solubility is crucial for developing effective crystallization, precipitation, or chromatographic purification methods.[2]
-
Process Safety and Scalability: Proper solvent choice prevents unwanted side reactions, such as solvolysis, and ensures predictable behavior during scale-up.
This guide serves as a foundational resource for scientists working with this important synthetic intermediate.
Physicochemical Profile of 1-Isopropylpyrazole-4-sulfonyl Chloride
A molecule's physical and chemical properties are the primary determinants of its solubility. The key characteristics of 1-isopropylpyrazole-4-sulfonyl chloride are summarized below.
| Property | Data | Source(s) |
| Chemical Structure | N/A | |
| Molecular Formula | C₆H₉ClN₂O₂S | [3] |
| Molecular Weight | 208.67 g/mol | [4] |
| CAS Number | 1177336-51-4 | [3] |
| Physical Form | Predicted to be a solid or liquid at room temperature. | [4] |
Note: The CAS number 1174871-55-6 corresponds to the isomeric 1-isopropyl-1H-pyrazole-5-sulfonyl chloride.[4]
The structure combines a moderately polar pyrazole ring with a non-polar isopropyl group and a highly reactive, electrophilic sulfonyl chloride group. This combination of features results in a nuanced solubility profile and dictates careful handling to avoid degradation.
Core Principles: Reactivity and Predicted Solubility
The defining characteristic of a sulfonyl chloride is its reactivity toward nucleophiles.[5] This reactivity is especially pronounced with protic solvents such as water, alcohols, and to a lesser extent, primary and secondary amines.
-
Hydrolysis: In the presence of water, sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid.
-
Alcoholysis/Solvolysis: In alcoholic solvents (e.g., methanol, ethanol), they undergo solvolysis to form sulfonate esters.[6][7]
This inherent reactivity means that for any application not intended to derivatize the sulfonyl chloride group, the use of anhydrous, aprotic solvents is mandatory.
Based on the principle of "like dissolves like," the molecule's moderate overall polarity suggests it will be most soluble in solvents of similar character. The pyrazole ring contributes polar character, while the isopropyl group adds lipophilicity.
Predictive Solubility in Common Organic Solvents
While exhaustive quantitative solubility data for this specific compound is not publicly available, a scientifically grounded prediction can be made based on its structure and the known behavior of similar compounds.[8][9]
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale & Field Insights |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These are excellent solvents for a wide range of organic compounds, including reactive electrophiles. They are aprotic and relatively non-nucleophilic, making them ideal for reactions and as co-solvents for chromatography. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Moderate | THF is a polar aprotic solvent capable of dissolving many polar organic molecules. Diethyl ether is less polar and may show slightly lower solubility. Both must be anhydrous, as residual water will degrade the compound. |
| Esters | Ethyl Acetate (EtOAc) | High | A versatile, moderately polar aprotic solvent. It is an excellent choice for both reaction media and as a mobile phase component in chromatography. |
| Ketones | Acetone | High | A polar aprotic solvent that should readily dissolve the compound. Care must be taken to use a high-purity, anhydrous grade. |
| Nitriles | Acetonitrile (MeCN) | High | A polar aprotic solvent widely used in analytical (HPLC) and preparative chemistry. |
| Aromatic Hydrocarbons | Toluene | Moderate / Low | The aromatic ring provides some polarizability, but overall non-polar character suggests moderate to low solubility. Often used in reactions at elevated temperatures. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents are unlikely to be effective at dissolving the compound on their own. They are primarily used as anti-solvents for crystallization or as the weak component in chromatography mobile phases. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Reactive | The compound will likely dissolve but will react to form the corresponding methyl or ethyl sulfonate ester. These solvents should be avoided unless ester formation is the desired outcome. [6][7] |
| Polar Protic (Water) | Water | Insoluble & Reactive | The compound is expected to be insoluble in water and will undergo rapid hydrolysis at the interface to form 1-isopropylpyrazole-4-sulfonic acid. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is recommended by regulatory bodies.[10][11] It measures the thermodynamic solubility, representing the true equilibrium between the dissolved and undissolved solute.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 1-isopropylpyrazole-4-sulfonyl chloride to a known volume of the selected anhydrous organic solvent in a sealed vial. The excess solid is critical to ensure that a saturated solution is achieved.[11]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12][13] The agitation must be sufficient to keep the solid suspended without creating a vortex.[10]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Centrifugation followed by careful removal of the supernatant is an alternative.[12]
-
Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[12]
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
The Synthetic Cornerstone: A Technical Guide to 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds play a central role, with the pyrazole scaffold being a particularly privileged structure due to its prevalence in a wide array of biologically active molecules.[1] This guide provides an in-depth technical overview of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride , a key intermediate whose unique structural features and reactivity profile make it an invaluable tool for researchers and scientists. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower drug development professionals in their quest for new medicines. The pyrazole nucleus and the sulfonamide functional group are important pharmacophores found in numerous drugs, and the combination of these two in molecules derived from 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride has led to the discovery of potent and selective therapeutic candidates.[1][2][3]
Nomenclature and Synonyms
For clarity and unambiguous identification, it is essential to be familiar with the various names and identifiers for this compound. The presence of an isopropyl group (1-methylethyl) attached to the pyrazole ring is a key structural feature.
| Identifier | Value |
| Systematic Name | 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride |
| Common Synonyms | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride |
| CAS Number | 1177336-51-4[4] |
| Molecular Formula | C6H9ClN2O2S[4][5] |
| Molecular Weight | 208.67 g/mol [5] |
Physicochemical Properties
Understanding the physicochemical properties of a reagent is crucial for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in polar organic solvents | [6] |
| Stability | Moisture sensitive |
Synthesis of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride
The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through various methods, often involving a multi-step sequence. A general and effective approach starts from readily available precursors and involves the formation of the pyrazole ring followed by sulfonation and chlorination.
A plausible synthetic pathway, adapted from general methods for preparing pyrazole-4-sulfonyl chlorides, is outlined below.[2][7]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on established methods for the synthesis of substituted pyrazole-4-sulfonyl chlorides.[2][8]
Step 1: Synthesis of 1-isopropyl-1H-pyrazole
-
To a stirred solution of a suitable 1,3-dicarbonyl compound or its equivalent in a protic solvent like ethanol or methanol, add isopropylhydrazine in an equimolar amount.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclocondensation reaction to completion.
-
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude 1-isopropyl-1H-pyrazole is purified, for instance, by distillation or column chromatography.
Step 2: Sulfonylation and Chlorination of 1-isopropyl-1H-pyrazole
-
In a fume hood, to a stirred solution of chlorosulfonic acid in a suitable inert solvent like chloroform, cooled in an ice bath, slowly add the 1-isopropyl-1H-pyrazole.[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete sulfonylation.[2]
-
Thionyl chloride is then carefully added to the reaction mixture, which is further heated to convert the sulfonic acid intermediate to the desired sulfonyl chloride.[2]
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cautiously poured onto crushed ice to quench the excess reagents.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.
-
Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Key Transformations: The Sulfonamide Synthesis
The synthetic utility of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride lies predominantly in the reactivity of the sulfonyl chloride functional group. This electrophilic moiety readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[9][10] This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.[3][11]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[9][10]
Caption: Generalized mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of a Pyrazole Sulfonamide
This protocol is a representative example for the synthesis of a sulfonamide derivative using 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.[2][11]
-
Dissolve the primary or secondary amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
To this stirred solution, add a solution of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride in the same solvent dropwise at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide product can be purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The 1-isopropyl-1H-pyrazole-4-sulfonamide scaffold is a key feature in a number of potent and selective inhibitors of various biological targets. Its structural rigidity, ability to participate in hydrogen bonding, and the modifiable nature of the amine substituent make it an attractive moiety for drug design.
Case Study: NAAA Inhibitors
Recent research has highlighted the use of pyrazole sulfonamides as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[3][12] The 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride serves as a crucial starting material for the synthesis of these inhibitors.
Caption: Synthetic strategy for NAAA inhibitors using the title compound.
The structure-activity relationship (SAR) studies in these projects often involve the synthesis of a library of sulfonamides by reacting 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride with a diverse set of amines. This allows for the fine-tuning of the molecule's properties to achieve optimal potency, selectivity, and pharmacokinetic profiles.[3]
Safety and Handling
As with all sulfonyl chlorides, 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[15]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed as the compound is moisture-sensitive.
-
In case of contact:
-
Incompatibilities: Avoid contact with water, bases, and oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[13][15]
Conclusion
1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride has established itself as a valuable and versatile building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward reactivity to form the medicinally important sulfonamide linkage, combined with the favorable properties of the pyrazole core, ensures its continued use in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful synthetic tool.
References
- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.
- How does Ethyl Sulfonyl Chloride react with amines?. Blog.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfon
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles.
- Synthesis of sulfonyl chloride substr
- SAFETY D
- Safety D
- 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm. BLD Pharm.
- SAFETY D
- SAFETY D
- 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707. PubChem.
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Cas 288148-34-5). Parchem.
- CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride. CymitQuimica.
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6. Sigma-Aldrich.
- Sulfonyl Chloride | Products. Synblock.
- 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. ChemBK.
- 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI). Echemi.
- Ácido 1-isopropil-1H-pirazol-4-carboxílico. Chem-Impex.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [No Source Found].
- 5 - Organic Syntheses Procedure. Organic Syntheses.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. [No Source Found].
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6 [sigmaaldrich.com]
- 6. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 7. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.uniurb.it [ora.uniurb.it]
- 13. aaronchem.com [aaronchem.com]
- 14. echemi.com [echemi.com]
- 15. assets.greenbook.net [assets.greenbook.net]
buy 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride research grade
A Technical Guide to Research-Grade 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved pharmaceuticals, and its combination with a reactive sulfonyl chloride moiety offers a versatile platform for synthesizing diverse compound libraries, particularly sulfonamide derivatives.[1][2] This document details the strategic synthesis, rigorous analytical characterization, safe handling protocols, and core applications of this reagent, serving as an essential resource for scientists engaged in the development of novel therapeutics, such as kinase inhibitors.[3][4][5]
Introduction to Pyrazole Sulfonyl Chlorides in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have established it as a "privileged scaffold" in drug design.[7] Many successful drugs, such as the anti-inflammatory agent Celecoxib and the protein kinase inhibitor Ruxolitinib, feature a core pyrazole structure. The substitution pattern on the pyrazole ring is critical for modulating the biological activity and pharmacokinetic properties of a molecule.[7]
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, primarily used as a precursor to sulfonamides through reaction with primary or secondary amines.[2][8] The resulting sulfonamide linkage is another crucial pharmacophore found in a wide array of therapeutic agents.[1] Therefore, molecules like this compound, which combine both the pyrazole nucleus and the sulfonyl chloride handle, are exceptionally valuable in constructing libraries of novel compounds for structure-activity relationship (SAR) studies. The N-isopropyl group, in particular, enhances lipophilicity compared to an unsubstituted or N-methylated pyrazole, which can be a critical factor in improving cell permeability and target engagement.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the initial formation of the N-alkylated pyrazole followed by chlorosulfonylation.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 1-(propan-2-yl)-1H-pyrazole
This step involves the direct N-alkylation of the pyrazole ring. The use of a strong base and an appropriate alkylating agent is crucial for efficient conversion.[9][10]
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Causality: Anhydrous DMF is a polar aprotic solvent that facilitates the reaction, while NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole N-H. An inert atmosphere is critical as NaH reacts violently with water.[9]
-
-
Pyrazole Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature remains below 10 °C.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium pyrazolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.1 equivalents) dropwise.
-
Causality: 2-iodopropane is an effective electrophile for this alkylation. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(propan-2-yl)-1H-pyrazole.
Part B: Synthesis of this compound
This step introduces the sulfonyl chloride group at the C4 position of the pyrazole ring, which is electronically favorable for electrophilic substitution.[11]
-
Reagent Setup: In a flame-dried round-bottom flask, add chloroform (CHCl₃). Cool the flask to 0 °C in an ice bath.
-
Chlorosulfonic Acid Addition: Slowly and carefully add chlorosulfonic acid (ClSO₃H, 5.0 equivalents) to the chloroform while stirring.
-
Causality: Chlorosulfonic acid is a powerful sulfonating agent. The reaction is highly exothermic and releases HCl gas, requiring it to be performed in a well-ventilated fume hood with careful temperature control.
-
-
Substrate Addition: Slowly add a solution of 1-(propan-2-yl)-1H-pyrazole (1.0 equivalent) in chloroform to the stirred chlorosulfonic acid mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After addition, raise the temperature to 60 °C and stir for 10-12 hours. The progress should be monitored by TLC.[11]
-
Thionyl Chloride Addition: To ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride, add thionyl chloride (SOCl₂, 1.2 equivalents) to the reaction mixture at 60 °C and stir for an additional 2 hours.[11]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product. Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent under reduced pressure, the crude solid can be purified by recrystallization or flash column chromatography to yield the final product.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach ensures a self-validating system of characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [12] |
| Monoisotopic Mass | 208.00732 Da | [12] |
| Appearance | White to off-white solid (predicted) | [13] |
| Solubility | Soluble in polar organic solvents (DCM, Chloroform, Ethyl Acetate) | [13] |
| CAS Number | Not assigned (Parent compound 1H-Pyrazole-4-sulfonyl chloride is 288148-34-5) | [14] |
Analytical Workflow
Caption: Reaction scheme for the synthesis of a sulfonamide library.
Protocol: Synthesis of a Representative Sulfonamide
This protocol describes the reaction with morpholine as a representative secondary amine.
-
Reagent Setup: In a round-bottom flask, dissolve the amine (e.g., morpholine, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM). [1]2. Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Causality: The base (DIPEA) is essential to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. [1]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude sulfonamide can be purified by flash chromatography or recrystallization.
This straightforward and high-yielding reaction allows for the rapid generation of dozens or hundreds of analogues for SAR screening by simply varying the amine coupling partner.
Conclusion
This compound is a potent and versatile chemical tool for researchers in drug discovery. Its structure combines the biologically favorable pyrazole core with a highly functional sulfonyl chloride group, enabling the efficient synthesis of diverse sulfonamide libraries. The protocols outlined in this guide for its synthesis, characterization, safe handling, and application provide a robust framework for its effective use in the laboratory. By leveraging this building block, scientists can accelerate the exploration of chemical space and the development of novel, targeted therapeutics.
References
-
Hatcher, J. M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]
-
Hatcher, J. M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hatcher, J. M., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubMed. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 14, 2026, from [Link]
-
ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved February 14, 2026, from [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8230. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(5), 4529. [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9763–9772. [Link]
-
MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 793. [Link]
-
PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26233–26249. [Link]
-
SpectraBase. (n.d.). 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26233–26249. [Link]
-
Springer. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93–99. [Link]
-
PubMed Central. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 23(13), 5178–5182. [Link]
-
ResearchGate. (2002). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved February 14, 2026, from [Link]
-
PubMed. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved February 14, 2026, from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(47), 16835-16840. [Link]
-
Royal Society of Chemistry. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 13(41), 10424-10429. [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2469. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 13. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 14. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]
1-isopropylpyrazole-4-sulfonyl chloride price and availability
Title: Strategic Sourcing and Synthetic Utility of 1-Isopropyl-1H-pyrazole-4-sulfonyl Chloride Subtitle: A Technical Guide for Medicinal Chemistry and Process Development
Executive Summary
1-Isopropyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1177336-51-4) is a specialized heterocyclic building block utilized primarily in the synthesis of sulfonamide-based kinase inhibitors (e.g., JAK, BRAF) and ubiquitin ligase modulators. Unlike its commodity-grade analog (1-methyl-1H-pyrazole-4-sulfonyl chloride), the isopropyl variant offers distinct lipophilic and steric properties that modulate the metabolic stability and potency of the final drug candidate.
However, its availability is constrained by "make-on-demand" logistics, and its physical state (often a viscous liquid or low-melting solid) renders it highly susceptible to rapid hydrolysis. This guide outlines the sourcing landscape, quality control (QC) protocols, and synthetic handling required to integrate this reagent into high-fidelity drug discovery workflows.
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Specification | Technical Note |
| CAS Number | 1177336-51-4 | Verify against specific supplier batch; often confused with 3-methyl variants. |
| Molecular Formula | C₆H₉ClN₂O₂S | MW: 208.67 g/mol |
| Physical State | Viscous Liquid / Low-Melting Solid | Unlike the crystalline methyl analog, the isopropyl group disrupts packing, lowering the melting point. This increases moisture surface area contact. |
| Solubility | DCM, THF, EtOAc | Reacts violently with water/alcohols. |
| Stability | High Moisture Sensitivity | T½ (hydrolysis) < 10 mins in ambient air. Degrades to sulfonic acid (HCl release). |
Market Analysis: Price & Availability
This compound is not a bulk commodity. It typically resides in "Tier 3" sourcing (Custom Synthesis / Limited Stock).
Sourcing Matrix
| Supplier Tier | Typical Lead Time | Price Estimate (USD) | Reliability Risk |
| Catalog Houses (e.g., Combi-Blocks, Enamine) | 1–2 Weeks | $150 – $300 / 1g | Low. Stock is usually pre-validated but expensive. |
| Aggregators (e.g., MolPort, ChemSRC) | 2–4 Weeks | $400 – $800 / 5g | Medium. Often drop-shipping from Asia; risk of degradation during transit. |
| Custom Synthesis (CROs) | 4–6 Weeks | $2,000+ / 100g | Low. Best for scale-up, but requires lead time for synthesis (see Section 5). |
Strategic Recommendation: For medicinal chemistry campaigns (<5g), purchase from domestic catalog houses to minimize transit time. For process scale (>50g), initiate a custom synthesis campaign using the protocol in Section 5 to ensure fresh material.
Synthetic Utility & Protocols
A. The "Make vs. Buy" Decision (Synthesis Route)
If commercial stock is degraded or unavailable, the compound can be synthesized in two steps. The isopropyl group is installed before chlorosulfonylation to avoid regioselectivity issues.
Figure 1: Synthetic pathway for on-demand generation of the sulfonyl chloride.
B. Sulfonylation Protocol (General Procedure)
Context: Sulfonyl chlorides are aggressive electrophiles. The reaction must be run under strictly anhydrous conditions.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base: Add DIPEA or Pyridine (3.0 equiv). Note: Pyridine can act as a nucleophilic catalyst.
-
Addition: Add 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Critical Step: If the reagent is liquid, weigh it quickly in a syringe to minimize air exposure. Do not use a spatula.
-
-
Monitoring: Warm to RT. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Quality Control (QC) & Handling
The "Phantom Purity" Trap: Direct LCMS analysis of sulfonyl chlorides in methanol (common mobile phase) will yield the methyl ester or sulfonic acid, not the parent chloride. This leads to false negatives or confusing mass spectra.
QC Workflow: The Derivatization Method
To accurately assess purity, you must "trap" the chloride before analysis.
Figure 2: Validated Quality Control Decision Tree to avoid false purity data.
Handling Best Practices:
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Dispensing: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
Corrosion: This reagent releases HCl upon hydrolysis. Use glass or plastic spatulas/syringes; it will corrode stainless steel needles over time.
References
-
European Patent Office. (2017). Sulfonylureas and related compounds and use of same (EP3259253B1).[1]Link
- Citation for physical state (colorless liquid) and synthesis utility.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965684 (1-Isopropyl-1H-pyrazole-4-sulfonyl chloride).Link
- Citation for chemical identifiers and property predictions.
-
ChemSRC. (2025).[2] 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride Product Details.Link
- Citation for CAS verification and supplier aggregation d
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Link
- Citation for general stability trends of pyrazole sulfonyl chlorides vs. pyridines.
Sources
Methodological & Application
Application Notes and Protocols for Pyrazole-4-Sulfonyl Chloride Coupling Reactions
Introduction: The Strategic Importance of the Pyrazole-4-Sulfonamide Scaffold
The pyrazole nucleus and the sulfonamide functional group are privileged motifs in medicinal chemistry, each contributing significantly to the pharmacokinetic and pharmacodynamic profiles of a multitude of therapeutic agents.[1] The combination of these two pharmacophores into a single molecular entity, the pyrazole-4-sulfonamide, has yielded compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole-4-sulfonyl chloride as a synthetic intermediate allows for the facile introduction of diverse functionalities, making it a cornerstone for the construction of compound libraries in drug discovery programs.
This document provides a comprehensive guide to the general procedures for coupling reactions involving pyrazole-4-sulfonyl chlorides, with a focus on the formation of sulfonamides and carbon-carbon bonds through Suzuki coupling. The protocols detailed herein are designed to be robust and reproducible, and the accompanying mechanistic insights aim to empower researchers to rationally troubleshoot and adapt these methods for their specific synthetic challenges.
Core Principles and Mechanistic Considerations
The reactivity of pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[2] This high reactivity allows for efficient coupling with a wide range of nucleophiles.
Sulfonamide Formation: A Nucleophilic Substitution Reaction
The most prevalent coupling reaction of pyrazole-4-sulfonyl chlorides is the formation of sulfonamides via reaction with primary or secondary amines. This reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA), with DIPEA often being preferred due to its greater steric hindrance, which can reduce the likelihood of undesired side reactions with the sulfonyl chloride.[1][3]
Figure 1: General workflow for sulfonamide formation.
Suzuki Coupling: Palladium-Catalyzed Cross-Coupling
For the formation of carbon-carbon bonds at the 4-position of the pyrazole ring, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool.[4][5][6] While the direct use of pyrazole-4-sulfonyl chlorides in Suzuki reactions is less common, they can be readily converted to more suitable coupling partners, such as 4-halopyrazoles or pyrazole-4-boronic acids/esters. The general mechanism of the Suzuki reaction involves a catalytic cycle with a palladium catalyst.[6]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-sulfonyl Chloride
The synthesis of the pyrazole-4-sulfonyl chloride is the essential first step. A common and effective method involves the chlorosulfonation of a substituted pyrazole.
Materials:
-
Substituted Pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)
-
Chlorosulfonic Acid
-
Thionyl Chloride
-
Chloroform
-
Nitrogen gas supply
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted pyrazole (1.0 equiv) in chloroform (3 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (5.5 equiv) to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
To the reaction mass, add thionyl chloride (1.3 equiv) at 60 °C over a period of 20 minutes. The use of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.[1]
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water. The crude pyrazole-4-sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be used directly in the next step or purified further if necessary.
Protocol 2: General Procedure for Pyrazole-4-sulfonamide Synthesis
This protocol describes the coupling of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
Pyrazole-4-sulfonyl Chloride
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (5 volumes).
-
Add diisopropylethylamine (1.5 equiv) to the solution at room temperature (25–30 °C).[1][3]
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (5 volumes).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.[1][3]
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[1][3]
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves both reactants and does not interfere with the reaction. |
| Base | Diisopropylethylamine (DIPEA) | Sterically hindered non-nucleophilic base to neutralize HCl without reacting with the sulfonyl chloride.[1][3] |
| Stoichiometry | Amine (1.05 equiv), Base (1.5 equiv) | A slight excess of the amine and base ensures complete consumption of the sulfonyl chloride.[1] |
| Temperature | 25-30 °C | Mild conditions that are sufficient for the reaction to proceed to completion. |
| Reaction Time | 16 hours | Typically sufficient for the reaction to go to completion.[1][3] |
Table 1: Optimized conditions for pyrazole-4-sulfonamide synthesis.
Protocol 3: Suzuki Coupling of a 4-Halopyrazole with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling to form a C-C bond at the 4-position of the pyrazole ring. This requires the 4-halopyrazole, which can be synthesized from the corresponding pyrazole.
Materials:
-
4-Iodo- or 4-Bromo-pyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., DME/H₂O)
-
Microwave reactor (optional, can accelerate the reaction)[7]
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the 4-halopyrazole (1.0 equiv), arylboronic acid (1.0-1.5 equiv), palladium catalyst (2 mol%), and base (2.5 equiv).
-
Add the solvent system (e.g., DME/H₂O, 10:1 v/v).
-
If using conventional heating, reflux the mixture until the starting material is consumed (monitor by TLC). If using microwave irradiation, heat the reaction mixture for a short period (e.g., 3-15 minutes) at a suitable temperature.[4][7]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for Suzuki coupling of 4-halopyrazoles.
Troubleshooting and Key Considerations
-
Hydrolysis of Sulfonyl Chloride: Pyrazole-4-sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] It is crucial to use anhydrous solvents and handle the material under an inert atmosphere.
-
Low Yields in Sulfonamide Synthesis: If low yields are observed, consider increasing the amount of base, extending the reaction time, or gently heating the reaction mixture. The purity of the amine is also critical.
-
Side Reactions in Suzuki Coupling: Homocoupling of the boronic acid can be a side reaction. Optimizing the catalyst, base, and solvent system can help to minimize this.
Conclusion
The coupling reactions of pyrazole-4-sulfonyl chlorides are fundamental transformations in the synthesis of medicinally relevant compounds. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors. By understanding the underlying mechanisms and paying careful attention to the experimental details, these powerful methods can be leveraged to accelerate the discovery and development of new chemical entities.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society. [Link]
-
Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link]
- Method for preparing pyrazole sulfonamide derivatives.
-
Microwave-assisted eco-friendly synthesis of sulfonamides and sulfonate esters under solvent- and catalyst-free conditions. RSC Advances. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. OUCI. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
-
The proposed reaction mechanism. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. html.rhhz.net [html.rhhz.net]
Application Notes & Protocols: Leveraging 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride for Accelerated Drug Discovery
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Specifically, N-substituted pyrazole sulfonamides have emerged as a critical class of compounds, particularly in the development of targeted therapies like kinase inhibitors.[4][5] This document provides an in-depth guide to the strategic use of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride , a key intermediate building block, in the synthesis of novel drug candidates. We will explore the rationale behind its use, provide detailed, validated protocols for synthesis and biological evaluation, and offer insights into the structure-activity relationships that drive successful drug design.
Introduction: The Strategic Advantage of the Pyrazole Sulfonamide Scaffold
Heterocyclic compounds containing nitrogen and sulfur are foundational to modern pharmacology due to their diverse biological activities.[6] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is particularly noteworthy for its prevalence in drugs targeting a wide array of conditions, including inflammation, cancer, and microbial infections.[2][7][8]
The molecule at the center of this guide, this compound (CAS No. 1177336-51-4), offers medicinal chemists a versatile and powerful tool.[9] Its strategic value lies in the combination of two key features:
-
The Pyrazole Core: The N-isopropylpyrazole group acts as a robust bioisostere for an aryl ring, often improving physicochemical properties like solubility and lipophilicity.[3] The nitrogen atoms can act as hydrogen bond acceptors, while the C-H groups can participate in hydrophobic interactions, anchoring the molecule within the binding pocket of a target protein.[2]
-
The Sulfonyl Chloride Moiety: This highly reactive functional group is an excellent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages.[10][11] This straightforward and high-yielding reaction allows for the rapid generation of large libraries of diverse compounds for screening.
The combination of these features makes this reagent particularly well-suited for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[4][5][12]
Core Application: Synthesis of N-Substituted Pyrazole Sulfonamide Kinase Inhibitors
The primary application of this compound is the synthesis of N-substituted sulfonamides. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.
General Reaction Scheme
The fundamental reaction is illustrated below. The choice of the "R" group on the amine is the primary point of diversification, allowing chemists to explore a vast chemical space to optimize binding affinity and selectivity for the target protein.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1stsci.com [1stsci.com]
- 10. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for Reactions of 1-Isopropylpyrazole-4-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Isopropylpyrazole-4-sulfonyl chloride is a highly reactive intermediate pivotal for synthesizing a diverse range of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug development. The success of these syntheses—in terms of yield, purity, and reaction rate—is critically dependent on the strategic selection of the reaction solvent. This guide provides a comprehensive framework for choosing the optimal solvent system. We will explore the physicochemical properties of the sulfonyl chloride, delve into the mechanistic role of the solvent, and present detailed protocols for solvent screening and optimized reactions. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Foundational Principles: Understanding the Reagent and Reaction
Physicochemical Properties and Reactivity of 1-Isopropylpyrazole-4-sulfonyl Chloride
1-Isopropylpyrazole-4-sulfonyl chloride is a member of the heteroaromatic sulfonyl chloride family. While specific data for this exact molecule is not extensively published, its reactivity can be reliably inferred from close analogs like 1-methyl-1H-pyrazole-4-sulfonyl chloride and 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.
-
High Reactivity: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making the molecule highly susceptible to nucleophilic attack.
-
Moisture Sensitivity: This is the most critical handling characteristic. The compound readily reacts with water, leading to rapid hydrolysis to the corresponding, and generally unreactive, sulfonic acid[1]. This necessitates the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for all reactions.
-
Corrosivity: As with many acid chlorides, it is corrosive and causes severe skin and eye irritation. Appropriate personal protective equipment (PPE) is mandatory.
-
Solubility: It is generally soluble in a range of aprotic organic solvents but insoluble in water[2]. This low aqueous solubility can, in some specialized cases, be exploited to protect it from hydrolysis during certain aqueous workups[3][4].
The Sulfonylation Reaction Mechanism
The primary reaction of 1-isopropylpyrazole-4-sulfonyl chloride is the formation of sulfonamides via reaction with primary or secondary amines. This proceeds through a nucleophilic substitution mechanism. An organic or inorganic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[5][6].
Caption: General mechanism for sulfonamide formation.
Common Side Reactions and the Solvent's Role
The choice of solvent is the first line of defense against unwanted side reactions.
-
Hydrolysis: As mentioned, reaction with trace water in the solvent produces the sulfonic acid. Aprotic, anhydrous solvents are essential.
-
Solvolysis: Protic solvents like alcohols (methanol, ethanol) can act as nucleophiles, leading to the formation of sulfonate esters instead of the desired sulfonamide[7].
-
Di-sulfonylation: With primary amines (R-NH₂), a second sulfonylation can occur to form R-N(SO₂R')₂, especially if the sulfonyl chloride is in excess or added too quickly[8]. Using a solvent that ensures good mixing and allows for slow, controlled addition can mitigate this.
A Systematic Approach to Solvent Selection
The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the desired reaction pathway at an appropriate rate.
Classification of Solvents and Their Suitability
-
Aprotic Non-Polar Solvents (e.g., Toluene, Hexanes):
-
Pros: Highly inert, easy to render anhydrous.
-
Cons: Often suffer from poor solubility of the starting amine or the resulting HCl salt of the base, potentially leading to heterogeneous mixtures and slower reaction rates.
-
-
Aprotic Ethereal Solvents (e.g., Tetrahydrofuran (THF), 2-MeTHF, Dioxane):
-
Pros: Good balance of solubility for a wide range of substrates. Generally inert.
-
Cons: Must be rigorously dried, as they can absorb significant amounts of water. Peroxide formation is a safety concern that must be managed.
-
-
Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)):
-
Pros: Excellent solvating properties for polar reactants and intermediates, often leading to faster, homogeneous reactions. DCM is volatile and easy to remove.
-
Cons: More challenging to keep anhydrous (especially DMF). DMF can be difficult to remove during workup. MeCN can sometimes participate in side reactions.
-
-
Basic Solvents (e.g., Pyridine):
-
Pros: Acts as both the solvent and the base, simplifying the reaction setup[6].
-
Cons: Can be difficult to remove completely. Its strong nucleophilicity and basicity can sometimes lead to undesired side reactions.
-
Data-Driven Solvent Recommendation Table
| Solvent | Class | Boiling Point (°C) | Polarity | Key Considerations & Recommendations |
| Dichloromethane (DCM) | Aprotic Polar | 40 | Medium | Excellent first choice. Good solubility, inert, volatile for easy removal. Ensure use of anhydrous grade. |
| Acetonitrile (MeCN) | Aprotic Polar | 82 | High | Good for stubborn solubility issues. Must be anhydrous. Can accelerate reaction rates. |
| Tetrahydrofuran (THF) | Ethereal | 66 | Medium | Versatile solvent. Ensure it is anhydrous and inhibitor-stabilized to prevent peroxide formation. |
| Toluene | Aprotic Non-Polar | 111 | Low | Use when reactants are less polar. Can be run at higher temperatures if needed, but often results in slower reactions at RT. |
| Pyridine | Basic | 115 | Medium | Recommended when it can serve as both solvent and base. Useful for less reactive amines. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 153 | High | Use as a last resort for very poor solubility. Difficult to remove; can cause complications in workup. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening Workflow
Before committing to a large-scale reaction, a small-scale screen is invaluable for identifying the optimal solvent empirically.
Caption: Workflow for parallel solvent screening.
Methodology:
-
Preparation: In an inert atmosphere glovebox, weigh your amine (e.g., 0.1 mmol, 1 equiv.) into four separate, labeled 1-dram vials equipped with stir bars.
-
Reagent Addition: To each vial, add the chosen base (e.g., triethylamine, 0.15 mmol, 1.5 equiv.). Add 1.0 mL of the respective anhydrous test solvent (DCM, MeCN, THF, Toluene) to each vial.
-
Initiation: Prepare a stock solution of 1-isopropylpyrazole-4-sulfonyl chloride (e.g., 0.11 mmol, 1.1 equiv. in 0.5 mL of anhydrous toluene). While stirring the vials at 0 °C, add an equal aliquot of the sulfonyl chloride stock solution to each.
-
Monitoring: Allow the reactions to warm to room temperature. After 1 hour, take a small aliquot from each vial, quench with a drop of methanol, and analyze by LC-MS or TLC to assess the conversion to product. Repeat the analysis at 4 and 24 hours.
-
Analysis: Compare the results to identify the solvent that provides the fastest conversion with the fewest impurities.
Protocol 2: Optimized Synthesis of N-Benzyl-1-isopropyl-1H-pyrazole-4-sulfonamide (Model Reaction)
This protocol uses DCM, often identified as a top performer in screening for its excellent balance of properties.
Reagents and Equipment:
-
1-Isopropylpyrazole-4-sulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, standard glassware for workup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equiv.) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add triethylamine (1.5 equiv.) and cool the stirring solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 1-isopropylpyrazole-4-sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS[9][10].
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine salt), water, saturated NaHCO₃ solution (to remove any sulfonic acid), and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Solvent-Related Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of sulfonyl chloride. 2. Poor solubility of reactants. | 1. Ensure solvent is rigorously anhydrous. Use a freshly opened bottle or pass through a solvent purification system. 2. Switch to a more polar solvent (e.g., from Toluene to THF or MeCN). |
| Significant Sulfonic Acid Byproduct | Reaction with trace water. | Rigorously dry all solvents and reagents. Run the reaction under a strict inert atmosphere. |
| Significant Sulfonate Ester Byproduct | Reaction with an alcohol solvent. | Never use protic solvents like methanol or ethanol. Ensure no alcohol impurities are present in other solvents. |
| Reaction is Sluggish or Stalled | 1. Low reaction temperature. 2. Poor solubility of intermediates. | 1. Consider a higher boiling point solvent (e.g., Toluene, Dioxane) to allow for gentle heating. 2. Switch to a more polar aprotic solvent like MeCN or DMF. |
| Complex Mixture of Products | Solvent instability or participation. | Switch to a more robust and inert solvent like Toluene or DCM. Avoid solvents that can react under the conditions. |
Conclusion
The selection of a solvent for reactions involving 1-isopropylpyrazole-4-sulfonyl chloride is not a trivial choice but a central parameter for success. A systematic approach, beginning with an understanding of the substrate's high reactivity and moisture sensitivity, dictates the use of anhydrous, aprotic solvents. Dichloromethane and tetrahydrofuran often represent an optimal starting point, balancing solubility and inertness. A small-scale parallel screen is a powerful, data-driven method to validate the best solvent for a specific amine substrate before committing to a larger scale. By carefully considering the principles and protocols outlined in this guide, researchers can significantly improve the efficiency, reliability, and success of their synthetic campaigns.
References
- Solubility of Things. (n.d.). Benzenesulfonyl chloride.
- Various Authors. (2025). Request PDF on Sulfonamide Synthesis. ResearchGate.
- Baran, P. S., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 294. MDPI. Retrieved from [Link]
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Arcoria, A., et al. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
- Shimadzu. (n.d.). GC-MS Analysis Protocol.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.
-
Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1122. MDPI. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
-
Kevill, D. N., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 784-801. ResearchGate. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. American Chemical Society. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Amines as Nucleophiles. Retrieved from [Link]
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (n.d.). Reactions of Amines with Sulfonyl Chlorides. LibreTexts Chemistry. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing sulfonyl chloride in environment-friendly mode.
-
Kappe, C. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cbijournal.com [cbijournal.com]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Introduction: The Strategic Importance of the Pyrazole Sulfonamide Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] When functionalized with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a key intermediate for the synthesis of a diverse library of N-substituted pyrazole sulfonamides, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents.
This guide provides a comprehensive overview of the derivatization protocols for this compound, with a focus on the synthesis of sulfonamides. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 1-isopropyl-1H-pyrazole. The first step involves the chlorosulfonation of the pyrazole ring, a reaction that introduces the sulfonyl chloride functional group.
Step 1: Synthesis of 1-isopropyl-1H-pyrazole
While 1-isopropyl-1H-pyrazole is commercially available, it can also be synthesized in the laboratory. A common method involves the N-alkylation of pyrazole with an isopropyl halide.
Step 2: Chlorosulfonation of 1-isopropyl-1H-pyrazole
The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is achieved through electrophilic substitution using chlorosulfonic acid. Thionyl chloride is often used in conjunction to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of N-alkylpyrazoles.[3]
Materials:
-
1-isopropyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous chloroform (75 mL) to the flask and cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (5.5 equivalents) to the stirred chloroform.
-
In a separate beaker, dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous chloroform (50 mL).
-
Add the pyrazole solution dropwise to the cold chlorosulfonic acid solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 10-12 hours.
-
Cool the reaction mixture to room temperature and then slowly add thionyl chloride (1.5 equivalents) dropwise.
-
Heat the reaction mixture to 60 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Expected Spectroscopic Data (Estimated):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (s, 1H, pyrazole-H), 7.8-8.0 (s, 1H, pyrazole-H), 4.6-4.8 (septet, J = 6.8 Hz, 1H, CH), 1.5-1.6 (d, J = 6.8 Hz, 6H, 2 x CH₃) ppm.
-
¹³C NMR (CDCl₃, 101 MHz): δ 140-142, 135-137, 118-120 (pyrazole carbons), 52-54 (CH), 22-24 (CH₃) ppm.
-
IR (KBr): ν 1380-1360 (asymmetric SO₂ stretch), 1180-1160 (symmetric SO₂ stretch) cm⁻¹.
Derivatization Protocol: Synthesis of 1-(propan-2-yl)-1H-pyrazole-4-sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base is a robust and versatile method for the synthesis of a wide range of sulfonamides.[4]
Protocol 2: General Procedure for the Synthesis of N-substituted 1-(propan-2-yl)-1H-pyrazole-4-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a fume hood, dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the base (triethylamine or diisopropylethylamine, 1.5 equivalents) to the amine solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (10 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.
Table 1: Reaction Parameters for Sulfonamide Synthesis
| Amine Type | Recommended Base | Solvent | Typical Reaction Time |
| Primary Aliphatic | Triethylamine | Dichloromethane | 4-8 hours |
| Secondary Aliphatic | Diisopropylethylamine | Dichloromethane | 8-16 hours |
| Primary Aromatic | Triethylamine | Tetrahydrofuran | 6-12 hours |
| Secondary Aromatic | Diisopropylethylamine | Tetrahydrofuran | 12-24 hours |
Mechanism and Rationale
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution reaction at the sulfur atom. The amine acts as the nucleophile, and the reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Diagram 1: General Reaction Scheme for Sulfonamide Formation
Caption: General reaction for the synthesis of sulfonamides.
Diagram 2: Workflow for the Synthesis and Derivatization
Caption: Workflow from starting material to sulfonamide derivative.
Safety and Handling
This compound and its precursors are reactive and potentially hazardous chemicals. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme caution.[2]
-
Thionyl chloride is toxic and corrosive.
-
Pyrazole sulfonyl chlorides are known to be corrosive and may cause skin and eye burns. They can also be respiratory irritants. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of this compound. The resulting sulfonamide derivatives are valuable tools for researchers in the field of drug discovery and medicinal chemistry. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this versatile building block to generate novel compounds with potential therapeutic applications.
References
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
A Short Review on Pyrazole Derivatives and their Applications. (2014). Journal of Postdoctoral Research. [Link]
-
Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). ChemCatChem. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
-
This compound. PubChem. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2024). Dalton Transactions. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]
-
New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. (2018). Stepanov. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). National Academy Science Letters. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Journal of Organic Chemistry. [Link]
- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (1967).
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. [Link]
-
Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. (2022). RSC Publishing. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2019). MDPI. [Link]
-
7 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). World Journal of Pharmaceutical Research. [Link]
-
Chlorosulfonation of N-Arylmaleimides. (2002). ResearchGate. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2014). MDPI. [Link]
Sources
Application Note: Accelerated Synthesis of Novel Pyrazole Sulfonamides via Microwave-Assisted Coupling with 1-isopropyl-1H-pyrazole-4-sulfonyl chloride
Introduction: Bridging Speed and Complexity in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug discovery, present in a vast array of therapeutic agents. Similarly, the pyrazole scaffold is a privileged structure, prized for its metabolic stability and versatile biological activity. The convergence of these two motifs in 1-isopropyl-1H-pyrazole-4-sulfonamides presents a promising avenue for the development of new chemical entities. However, traditional synthetic methods often require prolonged reaction times and harsh conditions, creating a bottleneck in the rapid generation of compound libraries for screening.
This application note details a robust and highly efficient protocol for the synthesis of novel sulfonamides utilizing 1-isopropyl-1H-pyrazole-4-sulfonyl chloride and various amine nucleophiles, powered by Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating that enable dramatic reaction acceleration and provide a detailed, step-by-step protocol for researchers in pharmaceutical and chemical development.
The MAOS Advantage: Principles of Microwave-Enhanced Synthesis
Microwave-assisted synthesis transcends simple heating; it is a method of direct energy transfer to the molecules within a reaction mixture, offering distinct advantages over conventional oil bath or heating mantle methods.[1][2]
Mechanism of Heating
Unlike conventional heating, which relies on slow thermal conduction from the vessel walls inward, microwave energy heats the entire bulk of the sample simultaneously.[3] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in our reaction, possess a permanent dipole moment. The oscillating electric field of the microwave radiation forces these molecules to constantly realign, creating intense molecular friction that rapidly generates heat.[4][5]
-
Ionic Conduction: If free ions or charged species are present in the reaction mixture, the electric field will induce their migration. Collisions and resistance to this movement result in the dissipation of energy as heat.[5]
This direct "in-core" heating leads to rapid temperature elevation and eliminates the thermal gradients common in conventional heating, resulting in more uniform reaction conditions.[3]
Key Benefits Over Conventional Methods
The application of MAOS frequently leads to significant process improvements:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days under conventional reflux can often be completed in minutes.[2]
-
Improved Yields and Purity: The rapid heating and uniform temperature profile can minimize the formation of side products that often arise during long reaction times.[6][7]
-
Superheating Capabilities: In sealed, pressure-rated vessels, solvents can be heated far beyond their atmospheric boiling points, allowing for reaction rate accelerations predicted by the Arrhenius equation.[2]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[8]
The Target Scaffold: 1-isopropyl-1H-pyrazole-4-sulfonyl chloride
The reagent at the core of this protocol, 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, is a versatile electrophile for building molecular complexity. The sulfonyl chloride group is highly reactive towards nucleophiles, readily forming stable sulfonamide linkages.[9] The pyrazole ring, substituted with a sterically modest isopropyl group, provides a robust heterocyclic core for further drug design and optimization.
The synthesis of such pyrazole sulfonyl chlorides typically involves the treatment of a substituted pyrazole with chlorosulfonic acid, sometimes in the presence of a chlorinating agent like thionyl chloride, to yield the desired reactive intermediate.[10]
Protocol: Microwave-Assisted Synthesis of a Representative Sulfonamide
This section provides a detailed, self-validating protocol for the reaction between 1-isopropyl-1H-pyrazole-4-sulfonyl chloride and a model primary amine, benzylamine, to form N-benzyl-1-isopropyl-1H-pyrazole-4-sulfonamide.
Reaction Scheme
(Image: Reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with benzylamine to form the corresponding sulfonamide.)
Materials and Equipment
-
Reagents: 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, Benzylamine, N,N-Diisopropylethylamine (DIPEA), Acetonitrile (MeCN, HPLC grade), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Dedicated laboratory microwave reactor with sealed vessel capabilities (e.g., Anton Paar Monowave, CEM Discover), 10 mL pressure-rated microwave reaction vial, magnetic stir bar, rotary evaporator, standard laboratory glassware for workup, silica gel for column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (e.g., 104 mg, 0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add acetonitrile (4 mL). To this suspension, add benzylamine (59 mg, 0.55 mmol, 1.1 equiv) followed by DIPEA (129 mg, 1.0 mmol, 2.0 equiv).
-
Causality Note: DIPEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using two equivalents ensures the reaction medium remains basic.
-
-
Microwave Irradiation: Securely seal the vial with a cap. Place the vessel into the cavity of the microwave reactor. Program the reactor with the parameters outlined in Table 1.
-
Cooling: Once the irradiation cycle is complete, the reaction vessel is rapidly cooled to room temperature (typically <50°C) via a compressed air stream integrated into the reactor.
-
Workup: Open the vial (CAUTION: check that the vessel is not pressurized). Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in dichloromethane (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Causality Note: The NaHCO₃ wash removes any excess unreacted sulfonyl chloride (by hydrolysis) and neutralizes the protonated DIPEA salt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Data Presentation: Reaction Parameters
| Parameter | Setting | Rationale |
| Instrument | Dedicated Laboratory Microwave Reactor | Essential for safety and precise control of reaction parameters.[11] |
| Vessel Size | 10 mL | Appropriate for the reaction scale to ensure efficient and uniform heating. |
| Solvent | Acetonitrile (MeCN) | A polar solvent with a high loss tangent, ensuring excellent coupling with microwave energy.[12] |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier rapidly. |
| Ramp Time | 2 minutes | Allows for a controlled rise to the target temperature. |
| Hold Time | 10 minutes | Sufficient time for the reaction to proceed to completion at the target temperature. |
| Microwave Power | Dynamic (up to 300W) | The instrument automatically modulates power to maintain the set temperature. |
| Stirring | 600 RPM | Ensures homogeneous mixing and prevents localized superheating.[11] |
| Table 1: Recommended Microwave Reactor Parameters. |
Mechanistic Insights
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a well-established nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Reaction Mechanism Diagram
Caption: Simplified mechanism of sulfonamide formation.
The initial attack forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as DIPEA, is required to neutralize the hydrochloric acid generated, preventing the protonation of the starting amine and driving the reaction to completion. Microwave irradiation provides the necessary activation energy for this process to occur on an accelerated timescale.
Expected Outcomes & Comparison
The primary advantage of this microwave protocol is the dramatic reduction in reaction time compared to conventional methods, which might require stirring at room temperature or gentle heating for 12-24 hours.[10]
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Typical) |
| Reaction Time | 10-15 minutes | 12-24 hours |
| Temperature | 120 °C (controlled) | Room Temp to 60 °C |
| Typical Yield | High (>85%) | Variable, often moderate to high |
| Side Products | Minimized | Potential for degradation over long periods |
| Table 2: Comparison of Microwave vs. Conventional Synthesis. |
This protocol is expected to be robust for a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, demonstrating broad functional group tolerance.
Critical Safety Considerations
While MAOS is a powerful tool, safety is paramount.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[8][11] They lack the necessary temperature/pressure controls and safety features to handle chemical reactions, creating a significant risk of explosion.[11]
-
Pressure Management: Always use pressure-rated reaction vials and operate within the temperature and pressure limits specified by the manufacturer. Potentially gas-evolving reactions require extra caution.
-
Solvent Safety: Be aware of the stability of reagents and solvents at high temperatures. Consult Material Safety Data Sheets (MSDS) for decomposition information.[11]
-
Reagent Handling: Sulfonyl chlorides are corrosive and moisture-sensitive.[9] Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and reproducible method for the synthesis of 1-isopropyl-1H-pyrazole-4-sulfonamides. By leveraging the principles of direct dielectric heating, this protocol dramatically reduces reaction times from many hours to mere minutes, accelerating the discovery and development process. The methodology is broadly applicable, scalable, and aligns with the principles of green chemistry by improving energy efficiency and potentially reducing waste.[6] This application note serves as a comprehensive guide for researchers looking to harness the power of microwave synthesis for the construction of complex molecular architectures.
References
-
Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available from: [Link]
-
Scribd. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Retrieved from [Link]
-
Sharma, U., et al. (2018). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Research, 10(6), 114-123. Available from: [Link]
-
Patil, S. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 53(10), 834-843. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]
-
ERTEC. (n.d.). Microwave Assisted Chemical Reactions. Retrieved from [Link]
-
Biscione, C., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(11), 2538. Available from: [Link]
-
International Journal of Current Research and Review. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. 8(1), 1-10. Available from: [Link]
-
Moseley, J. D., & Kappe, C. O. (2011). On the existence of and mechanism for microwave-specific reaction rate enhancement. Green Chemistry, 13(4), 794-803. Available from: [Link]
-
CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Request PDF: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Available from: [Link]
-
ResearchGate. (2019). Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification. Available from: [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. 3(2). Available from: [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
PMC. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
-
ChemBK. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]
-
ChemBK. (n.d.). 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16475-16480. Available from: [Link]
-
SpringerLink. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society, 62(1), 74-81. Available from: [Link]
-
Organic Syntheses. (n.d.). 5-Benzo[4][13]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 5. Microwave Heating - Mechanism and Theory [cem.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
Strategic Synthesis of N-Substituted Pyrazole-4-Sulfonamides: A Guide to Core Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrazole-4-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of clinically significant compounds.[1][2] Its prominence is exemplified by the selective COX-2 inhibitor Celecoxib, which features a 1,5-diarylpyrazole core with a benzenesulfonamide moiety.[3][4] The structural versatility and favorable drug-like properties of this heterocyclic system have driven extensive research into its derivatives, which exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6][7]
This guide provides a detailed overview of the primary synthetic strategies for preparing N-substituted pyrazole-4-sulfonamides. It is designed for researchers in drug discovery and process development, offering not just step-by-step protocols but also the underlying chemical principles and rationale that govern these transformations. We will explore the construction of the core pyrazole ring, the introduction of the critical sulfonyl group, and the final diversification through N-substitution of the sulfonamide.
Core Synthetic Blueprint: Retrosynthetic Analysis
The synthesis of N-substituted pyrazole-4-sulfonamides can be approached via two principal retrosynthetic pathways. The choice of strategy is often dictated by the desired substitution pattern on both the pyrazole ring and the sulfonamide nitrogen.
Strategy A involves the initial formation of a pyrazole ring, followed by electrophilic substitution at the C4 position to install the sulfonyl group, and subsequent reaction with an amine. This is a versatile approach for creating a library of compounds with diverse N-substituents on the sulfonamide.
Strategy B is a convergent approach, ideal for structures like Celecoxib, where a hydrazine component already bearing the sulfonamide group is condensed with a 1,3-dicarbonyl compound. This method directly yields an N-aryl pyrazole with a primary sulfonamide, which can be further modified if necessary.
The following diagram illustrates these two divergent and convergent synthetic philosophies.
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
reagents for activating 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Application Note: Optimized Coupling Protocols for 1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl Chloride
Executive Summary
This compound (CAS: 1154823-16-5 / 1177336-51-4) is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands. While sulfonyl chlorides are inherently electrophilic, the electron-rich nature of the pyrazole ring at the C4 position diminishes the electrophilicity of the sulfonyl sulfur compared to electron-deficient aryl sulfonyl chlorides (e.g., nitro-benzene derivatives). Consequently, "activation" in this context refers to the use of nucleophilic catalysts and specific base/solvent systems to enhance reaction kinetics and suppress competitive hydrolysis.
This guide details the mechanistic rationale and optimized protocols for coupling this specific building block with diverse nucleophiles.
Mechanistic Foundation: The Activation Cycle
To drive the reaction of this compound with weak or hindered nucleophiles, 4-Dimethylaminopyridine (DMAP) is the reagent of choice.
Why it works: The pyrazole ring acts as an electron donor, stabilizing the S-Cl bond and making it sluggish. DMAP displaces the chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate is significantly more electrophilic than the parent chloride due to the positive charge on the nitrogen and resonance stabilization, allowing for rapid attack by the amine nucleophile.
Figure 1: DMAP Catalytic Activation Pathway
Reagent Selection Guide
The choice of reagents depends heavily on the steric and electronic profile of your coupling partner (the amine).[1]
Table 1: Reagent System Matrix
| Component | Reagent | Role | Best Use Case |
| Activator | DMAP | Nucleophilic Catalyst | Mandatory for anilines, secondary amines, or alcohols. Optional for primary aliphatic amines. |
| Base | Pyridine | Solvent & Base | Standard for simple, unhindered primary amines. Acts as a mild activator.[2] |
| Base | DIPEA (Hunig's Base) | HCl Scavenger | Preferred when using DMAP. Non-nucleophilic; prevents formation of quaternary ammonium byproducts. |
| Base | Triethylamine (TEA) | HCl Scavenger | General purpose. Can be nucleophilic; avoid if substrate is sensitive to alkylation. |
| Solvent | DCM (Anhydrous) | Solvent | Standard. Excellent solubility for sulfonyl chlorides. Easy workup. |
| Solvent | THF | Solvent | Use if the amine coupling partner is insoluble in DCM. |
Experimental Protocols
Protocol A: The "Standard" Method (Primary Amines)
Best for: Unhindered primary alkyl amines (e.g., benzylamine, ethylamine).
-
Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and mild catalyst.
-
Coupling: Cool the solution to 0°C. Slowly add This compound (1.0 equiv) dissolved in a minimal amount of DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.[3]
Protocol B: The "Activated" Method (Hindered/Weak Nucleophiles)
Best for: Anilines, secondary amines (piperazines), or electron-deficient amines.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous DCM (or THF).
-
Catalyst Addition: Add DMAP (0.1 – 0.2 equiv). Stir for 5 minutes. Observation: A slight precipitate or color change indicates formation of the sulfonylpyridinium salt.
-
Base Addition: Add DIPEA (2.0 equiv).
-
Coupling: Add the amine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours. If reaction is sluggish, heat to 40°C (DCM reflux) or 60°C (THF).
-
Workup: Wash with saturated NH₄Cl or citric acid (avoid strong HCl if product is acid-sensitive).
Workflow Decision Tree
Use this logic flow to determine the correct activation strategy for your specific synthesis.
Figure 2: Experimental Decision Matrix
Quality Control & Troubleshooting
Common Failure Mode: Hydrolysis The most common impurity is the sulfonic acid derivative (1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid), formed by reaction with ambient moisture.
-
Detection: LCMS will show a mass of [M-Cl+OH]. For the title compound, the parent Sulfonyl Chloride MW is ~208.6 Da. The Sulfonic Acid MW is ~190.2 Da.
-
Prevention: Ensure reagents are "anhydrous" grade. Flush reaction vessels with Nitrogen or Argon.
Monitoring:
-
TLC: The sulfonyl chloride is less polar than the sulfonamide product.
-
Quench Test: To verify if the sulfonyl chloride is still active, take an aliquot and add excess morpholine. Check LCMS for the morpholine-adduct. If none forms, the starting material has decomposed.
References
-
Vertex AI Search. (2023). DMAP catalysis mechanism sulfonyl chloride reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[1] A Comparative Guide to Sulfonylating Agents for Amine Reactions. Retrieved from
-
American Chemical Society. (2023). C-Sulfonylation of 4-Alkylpyridines via DMAP Activation. Retrieved from
-
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Retrieved from
Sources
Application Note: Scalable Synthesis of 1-Isopropylpyrazole-4-sulfonyl Chloride
Executive Summary & Strategic Rationale
1-Isopropylpyrazole-4-sulfonyl chloride is a "privileged scaffold" intermediate, critical in the synthesis of diverse kinase inhibitors (e.g., JAK, CDK) and analgesic sulfonamides. While laboratory-scale synthesis often utilizes mild reagents to prioritize convenience, scale-up demands a process that balances atom economy , throughput , and thermal safety .
This guide details the transition from gram-scale discovery chemistry to a multi-kilogram robust process. We prioritize the Direct Chlorosulfonation route over multi-step alternatives (e.g., oxidation of sulfides) due to its superior step-count efficiency, despite the engineering controls required to manage the exotherm.
Key Process Attributes
-
Route: Electrophilic Aromatic Substitution (
) using Chlorosulfonic Acid ( ). -
Critical Quality Attribute (CQA): Hydrolytic stability and absence of sulfonic acid impurity.
-
Safety Critical Step: The aqueous quench of excess chlorosulfonic acid.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a classic
-
Regioselectivity: The 1-isopropyl group provides steric bulk that discourages attack at the N-2 position and directs electrophiles to C-4. Unlike 1-H pyrazoles, the N-alkylated substrate prevents complexation with the acid proton at N-1, facilitating a cleaner reaction profile.
-
The "Chaser" Strategy: Primary chlorosulfonation with
often stalls at the sulfonic acid stage ( ) or forms the anhydride. We employ a thionyl chloride ( ) "chaser" at elevated temperatures to drive the conversion of these intermediates to the desired sulfonyl chloride ( ).
Diagram 1: Synthesis Workflow & Critical Control Points
Caption: Process flow for the chlorosulfonation of 1-isopropylpyrazole, highlighting the critical inverse quench step.
Process Safety Assessment (E-E-A-T)
Scale-up of chlorosulfonation is non-trivial due to gas evolution and violent water reactivity.
Thermal Hazards
-
Reaction Enthalpy: The initial reaction with
is highly exothermic. Accumulation of unreacted substrate at low temperatures followed by rapid warming can lead to a thermal runaway. -
Gas Evolution: The reaction generates stoichiometric quantities of
gas. At scale, this requires a dedicated caustic scrubber (NaOH).
Quench Safety (The "Kill" Step)
NEVER add water to the reaction mixture. The heat of hydration of excess chlorosulfonic acid will cause explosive vaporization of the solvent/acid.
-
Protocol: Use Inverse Addition . The reaction mass must be pumped slowly into a stirred slurry of ice/water.
-
Temperature Limit: Maintain quench mass
to prevent hydrolysis of the product.
Diagram 2: Safety Decision Logic
Caption: Logic gate for the inverse quench procedure to prevent thermal runaway.
Detailed Experimental Protocol (Scale: 100g Basis)
Objective: Synthesis of 1-isopropylpyrazole-4-sulfonyl chloride. Target Yield: >85% Purity: >98% (HPLC)
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| 1-Isopropylpyrazole | 110.16 | 1.0 | 100 g | Substrate |
| Chlorosulfonic Acid | 116.52 | 6.0 | 362 mL | Reagent/Solvent |
| Thionyl Chloride | 118.97 | 1.5 | 99 mL | Chaser |
| Dichloromethane (DCM) | 84.93 | 10 Vol | 1000 mL | Extraction Solvent |
Step-by-Step Procedure
Phase A: Chlorosulfonation
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer, internal temperature probe, dropping funnel, and an outlet connected to a NaOH scrubber trap .
-
Acid Charge: Charge Chlorosulfonic acid (362 mL) to the flask. Cool to
using an acetone/dry ice or glycol bath. -
Addition: Add 1-Isopropylpyrazole (100 g) dropwise over 60–90 minutes.
-
Control: Maintain internal temperature
. -
Observation: Evolution of
gas will occur. Ensure scrubber is active.
-
-
Reaction: Once addition is complete, remove the cooling bath. Allow to warm to room temperature (RT) over 30 mins, then heat to 60°C for 4 hours.
-
Why: Heat is required to drive the sulfonation to completion on the deactivated ring.
-
Phase B: The Thionyl Chloride Chaser
-
Chaser Addition: At 60°C, add Thionyl Chloride (99 mL) dropwise over 30 minutes.
-
Digestion: Stir at 60°C for an additional 2 hours.
-
IPC (In-Process Control): Aliquot quenched in MeOH. Analyze by HPLC. Target: <1% Sulfonic acid derivative.
-
Phase C: Quench & Isolation
-
Cooling: Cool the reaction mass to RT.
-
Preparation: In a separate 5L reactor, prepare 2 kg of crushed ice and 1L of water. Stir vigorously.
-
Inverse Quench: Transfer the reaction mass into the dropping funnel. Add slowly to the ice/water slurry.
-
Critical: Maintain quench mass
. Add more ice if necessary.
-
-
Extraction: Immediately extract the aqueous slurry with DCM (
mL).-
Note: Do not delay extraction; the sulfonyl chloride is unstable in acidic water.
-
-
Wash: Wash combined organics with cold water (
mL), then cold saturated (until pH is neutral), and finally brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at .
Phase D: Purification
-
Crystallization: If the residue is solid, recrystallize from Heptane/EtOAc (9:1). If oil, it may solidify upon standing or high-vacuum drying.
-
Storage: Store under Nitrogen at
.
Analytical Controls & Troubleshooting
In-Process Controls (IPC)
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).
-
Retention Time Shift: Sulfonic acid (polar, early eluting)
Sulfonyl Chloride (non-polar, late eluting).
-
-
NMR (
): Look for the desymmetrization of the pyrazole protons and the shift of the isopropyl methine proton.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench. | Lower quench temp (<5°C); Speed up extraction. |
| High Sulfonic Acid | Incomplete chlorination. | Increase |
| Dark/Tar Product | Thermal decomposition. | Control addition rate strictly; Do not exceed 65°C. |
| Violent Fuming | Moisture ingress. | Ensure system is under |
References
-
Direct Chlorosulfonation of Pyrazoles
-
Methodology: Synthesis of pyrazole-4-sulfonyl chlorides via chlorosulfonic acid/thionyl chloride.[1]
- Source:Organic Process Research & Development (ACS).
-
Citation: (See Supporting Info for sulfonyl chloride prep).
-
-
Scale-Up Safety & Flow Chemistry
-
General Pyrazole Sulfonamide Synthesis
- Methodology: General procedures for 1,3,5-substituted pyrazoles.
- Source:ACS Omega.
-
Citation:
-
Late-Stage Functionalization
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Experimental Success
Welcome to the technical support resource for 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in handling this and other sulfonyl chlorides is their inherent reactivity towards water, leading to hydrolysis. This guide provides a comprehensive framework for mitigating this critical issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My sulfonamide synthesis using this compound is resulting in low yields or failing completely. What is the most likely cause?
A1: The most probable cause is the decomposition of your sulfonyl chloride starting material via hydrolysis.[1] Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is electron-deficient and susceptible to nucleophilic attack by water, even in trace amounts present in your solvents, reagents, or adsorbed on glassware.[2] This reaction is often the most significant cause of decomposition and yield loss.[1]
Q2: What are the byproducts of hydrolysis, and how do they impact my subsequent reactions?
A2: The hydrolysis of this compound yields 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid and hydrogen chloride (HCl) gas.[2] The sulfonic acid is inert under typical sulfonamide formation conditions and represents a loss of your active reagent, directly reducing your theoretical yield. The generated HCl is corrosive and can react with acid-sensitive functional groups in your substrate or product, leading to unwanted side reactions.
Q3: How does the stability of this pyrazole-based sulfonyl chloride compare to other aromatic or heteroaromatic sulfonyl chlorides?
A3: Research indicates that pyrazole-derived sulfonyl halides are among the most stable within the azole derivative family.[3] However, this is a relative measure. While it may be more stable than highly reactive sulfonyl chlorides like pyrazine-2-sulfonyl chloride[4], it is still highly sensitive to moisture and will readily hydrolyze if proper precautions are not taken.[5] Its stability is generally considered moderate, necessitating careful handling.[4]
Q4: I noticed my bottle of this compound has a yellowish tint and a sharp smell. Is it still usable?
A4: This is a strong indicator of decomposition. Discoloration and the sharp odor of HCl are classic signs that the sulfonyl chloride has degraded.[6] While a slight color change might not be critical for a robust, non-sensitive reaction, for best results and reproducibility, it is strongly recommended to use a fresh or purified reagent, especially in demanding applications like drug discovery.
Q5: How can I confirm the purity of my sulfonyl chloride before starting my experiment?
A5: Several analytical techniques can be employed. The most common are ¹H NMR, HPLC, and IR Spectroscopy. For NMR, you must use a dry, aprotic deuterated solvent like CDCl₃ or acetone-d₆ to prevent hydrolysis in the NMR tube.[7] HPLC is also a powerful tool for assessing purity, typically using a C18 column with a mobile phase of acetonitrile and water.[7][8] IR spectroscopy can confirm the presence of the characteristic S=O and S-Cl stretching bands.[7]
Part 2: Troubleshooting Guide: A Step-by-Step Protocol for Preventing Hydrolysis
Success in using this compound hinges on the rigorous exclusion of water at every stage.
Reagent Storage and Handling
-
Storage: Store the reagent in its original container, tightly sealed, inside a desiccator containing a drying agent (e.g., Drierite). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[2]
-
Handling: Only open the container in a dry environment (e.g., a glove box or under a positive pressure of inert gas). Weigh out the required amount quickly and reseal the container immediately to minimize exposure to atmospheric moisture.[2]
The Anhydrous Reaction Workflow
This protocol provides a self-validating system for ensuring anhydrous conditions.
Protocol 1: General Procedure for Anhydrous Sulfonamide Formation
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels, condensers) must be thoroughly dried in an oven at >120 °C for at least 4 hours (or overnight).[1]
-
Assembly: Assemble the glassware hot from the oven and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the cool surfaces.
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Ensure your amine substrate and any base (e.g., triethylamine, DIPEA) are also anhydrous. Liquid bases can be distilled from CaH₂. Solid reagents should be dried under high vacuum.
-
-
Reaction Execution:
-
Dissolve the amine substrate and base in the anhydrous solvent under an inert atmosphere.
-
Dissolve the this compound in a separate flask with anhydrous solvent and transfer it to the reaction mixture via a cannula or a dry syringe.
-
Maintain a positive pressure of inert gas throughout the entire reaction period.
-
Data Presentation: Solvent Quality
The quality of your solvent is paramount. The following table provides guidance on acceptable water content for common solvents used in sulfonamide synthesis.
| Solvent | Drying Method | Recommended Max H₂O Content (ppm) |
| Dichloromethane (DCM) | Distillation from CaH₂ | < 30 |
| Tetrahydrofuran (THF) | Distillation from Na/benzophenone | < 50 |
| Acetonitrile (ACN) | Distillation from CaH₂ | < 30 |
| Toluene | Distillation from Na | < 30 |
Work-up and Purification
Hydrolysis can still occur during the work-up phase.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] This will neutralize the excess sulfonyl chloride and any HCl formed.
-
Extraction: After extraction with an organic solvent, wash the combined organic layers with brine to remove the bulk of the water.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
Part 3: Visualization of Key Processes
Hydrolysis Mechanism
The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of the inactive sulfonic acid.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Anhydrous Reaction Workflow
This workflow provides a logical sequence of steps to minimize water contamination.
Caption: Workflow for executing reactions under anhydrous conditions.
References
- BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. BenchChem.
- Kuleshova, E., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem Technical Support Team. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Sulfonyl Chlorides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with sterically hindered sulfonyl chlorides. This resource is designed to provide in-depth, field-proven insights and actionable solutions to overcome low reactivity and achieve your synthetic goals. We will move beyond simple procedural lists to explain the why behind each experimental choice, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a sterically hindered sulfonyl chloride and a bulky amine/alcohol proceeding so slowly or not at all?
The primary reason for low reactivity in this scenario is steric hindrance .[1][2] The bulky groups on both the sulfonyl chloride and the nucleophile (amine or alcohol) physically obstruct the ideal trajectory for the nucleophilic attack on the sulfur atom. This increases the activation energy of the reaction, leading to slow or negligible product formation under standard conditions. The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] While effective for simple substrates, this method often fails when bulky reactants are involved.
Troubleshooting Guide: Enhancing Reactivity
Q2: I'm observing low to no conversion. How can I modify my current reaction conditions to favor product formation?
When faced with low reactivity, a systematic adjustment of reaction parameters is the first line of defense. Here are several strategies to explore:
1. Increase Reaction Temperature:
-
Rationale: Providing more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric hindrance.[5]
-
Protocol: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition of your starting materials or desired product.
2. Change the Solvent:
-
Rationale: The choice of solvent can significantly influence reaction rates. More polar aprotic solvents like DMF or DMSO can better solvate the transition state, potentially lowering the activation energy.[5]
-
Recommendation: If you are using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to DMF, DMSO, or acetonitrile.
3. Employ a More Effective Base:
-
Rationale: For sulfonamide synthesis, the base plays a crucial role in deprotonating the amine nucleophile, thereby increasing its nucleophilicity. For hindered amines, a stronger, non-nucleophilic base can be more effective.
-
Recommended Bases:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base often used to facilitate reactions with hindered substrates.
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but sterically hindered themselves, preventing them from acting as nucleophiles.
-
Inorganic Bases: In some cases, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.
-
4. Utilize Catalysis:
-
Rationale: A catalyst can provide an alternative, lower-energy reaction pathway.
-
Catalytic Systems:
-
Indium Catalysis: Indium(III) triflate has been shown to be an efficient catalyst for the sulfonylation of even less nucleophilic and sterically hindered anilines.[6]
-
Copper Catalysis: Copper-based catalysts have been successfully employed in the alkylation of sulfonamides with alcohols, offering a greener alternative.[7]
-
4-Methylpyridine N-oxide: This catalyst can be used for an amine-free sulfonylation of alcohols, which is particularly useful for base-sensitive substrates.[6]
-
Below is a decision-making workflow for initial troubleshooting:
Caption: Initial troubleshooting workflow for low reactivity.
Alternative Reagents and Synthetic Pathways
Q3: I've tried optimizing the conditions with my sulfonyl chloride, but the yield is still poor. What are some alternative reagents I can use?
When conventional methods fail, it's time to consider more modern and potent reagents designed to circumvent the limitations of traditional sulfonyl chlorides.
1. Sulfonyl Fluorides:
-
Rationale: Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts.[8][9] This lower reactivity can be harnessed for greater selectivity. However, their reaction with nucleophiles often requires activation.[8]
-
Activation: Lewis acids like calcium triflimide (Ca(NTf₂)₂) can activate sulfonyl fluorides, enabling them to react with even hindered amines.[8]
-
Advantages: Increased stability, resistance to hydrolysis, and potential for late-stage functionalization.[8]
2. 2,4,6-Trichlorophenyl Chlorosulfate (TCPC):
-
Rationale: TCPC serves as a precursor to generate sulfonyl chlorides in situ from organozinc reagents. This method is particularly useful for preparing heteroaryl sulfonamides, where the corresponding sulfonyl chlorides are often unstable.[10]
-
Benefit: Allows for the synthesis of a diverse range of sulfonamides without the need to isolate potentially unstable sulfonyl chloride intermediates.[10]
3. In Situ Generation of Sulfonyl Chlorides:
-
Rationale: Instead of using pre-formed sulfonyl chlorides, they can be generated in situ from more stable precursors like thiols. This approach minimizes the handling of hazardous reagents and can improve yields.[11][12]
-
Method: Oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in the presence of a chloride source can generate the sulfonyl chloride, which then reacts with the amine in the same pot.[11]
| Reagent | Key Features | Best For |
| Sulfonyl Fluorides | More stable, require activation (e.g., with Ca(NTf₂)₂) | Late-stage functionalization, improved selectivity[8] |
| TCPC | In situ generation of sulfonyl chlorides from organozinc reagents | Synthesis of heteroaryl sulfonamides[10] |
| Thiols (for in situ generation) | Milder conditions, avoids isolation of unstable intermediates | Greener synthesis, improved safety[11] |
| Caption: Comparison of alternative reagents to sulfonyl chlorides. |
Q4: Are there any alternative reaction pathways that completely avoid the use of sulfonyl chlorides?
Yes, several powerful synthetic strategies bypass the direct use of sulfonyl chlorides, offering excellent alternatives for challenging substrates.
1. The Mitsunobu and Fukuyama-Mitsunobu Reactions:
-
Rationale: The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including sulfonamides, with inversion of stereochemistry.[13][14][15] The Fukuyama-Mitsunobu variation is specifically adapted for the synthesis of sulfonamides from sulfonamides and alcohols.[16]
-
Mechanism: This reaction typically involves an alcohol, a nucleophile (in this case, a sulfonamide), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The alcohol is converted into a good leaving group in situ, which is then displaced by the deprotonated sulfonamide.
-
Advantages: Mild reaction conditions and high functional group tolerance. It is particularly effective for coupling sterically hindered secondary alcohols.
Caption: Conceptual workflow of the Fukuyama-Mitsunobu reaction.
Experimental Protocol: Fukuyama-Mitsunobu Reaction
-
To a solution of the sterically hindered alcohol (1.0 eq.), the sulfonamide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-alkylated sulfonamide.
2. Transition Metal-Catalyzed Cross-Coupling Reactions:
-
Rationale: For the synthesis of N-aryl sulfonamides, traditional methods can be limiting due to the reduced nucleophilicity of sulfonamides.[17] Palladium or copper-catalyzed cross-coupling reactions provide a powerful alternative.
-
Approach: These methods typically involve the coupling of an aryl halide or boronic acid with a sulfonamide in the presence of a suitable transition metal catalyst and ligand.
Final Considerations
When troubleshooting, it is crucial to maintain a systematic approach. Change one variable at a time to accurately assess its impact. Always ensure your starting materials are pure and your solvents are anhydrous, as sulfonyl chlorides are highly susceptible to hydrolysis.[9][12]
By understanding the underlying principles of steric hindrance and exploring the advanced reagents and methodologies outlined in this guide, you will be well-equipped to overcome the challenges associated with low reactivity in sterically hindered sulfonyl chloride reactions.
References
-
Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved February 14, 2026, from [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. Retrieved February 14, 2026, from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved February 14, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Sulfonyl chloride activation of hydroxylic materials. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. (2023). PMC. Retrieved February 14, 2026, from [Link]
-
Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. Retrieved February 14, 2026, from [Link]
-
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. (2019). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Heteroaryl sulfonamide synthesis: Scope and limitations. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. (2023). JACS Au. Retrieved February 14, 2026, from [Link]
-
Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine. (1999). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. Retrieved February 14, 2026, from [Link]
-
Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. (2009). Angewandte Chemie. Retrieved February 14, 2026, from [Link]
-
Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Publications. Retrieved February 14, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters [mdpi.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. ionike.com [ionike.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. rsc.org [rsc.org]
- 17. thieme-connect.com [thieme-connect.com]
Technical Support Center: 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride in their experimental workflows. As a reactive sulfonyl chloride, its efficacy is highly dependent on proper handling to mitigate its inherent moisture sensitivity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Introduction: The Challenge of Moisture Sensitivity
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The electrophilic sulfur atom of the sulfonyl chloride moiety is highly susceptible to nucleophilic attack. While this reactivity is desirable for forming sulfonamides with amine nucleophiles, it also makes the compound prone to hydrolysis in the presence of water.
The primary degradation pathway is the reaction with water to form the corresponding 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid. This hydrolysis not only consumes the starting material, leading to lower yields of the desired product, but the resulting sulfonic acid can also complicate downstream purification processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
-
Question: "I'm reacting this compound with my amine of interest, but I'm observing a very low yield of my target sulfonamide. What could be the cause?"
-
Answer: Low yields in sulfonamide formation are frequently linked to the premature degradation of the sulfonyl chloride starting material due to hydrolysis. Here’s a systematic approach to troubleshooting this issue:
-
Re-evaluate Your Solvent and Reagent Purity: The presence of even trace amounts of water in your reaction solvent or amine starting material can significantly impact the outcome. Ensure that you are using a high-purity, anhydrous solvent. If necessary, consider drying your solvent over a suitable drying agent (e.g., molecular sieves) prior to use. Your amine should also be free of excess water.
-
Inert Atmosphere is Crucial: Sulfonyl chloride reactions should always be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel. Ensure all glassware is thoroughly dried before use.
-
Temperature Control: While the reaction of a sulfonyl chloride with an amine is often exothermic, excessive heat can promote side reactions and potentially degrade the sulfonyl chloride. Maintain the recommended temperature for your specific reaction. If the reaction is highly exothermic, consider adding the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C).
-
Order of Addition: Typically, the sulfonyl chloride is added to the amine solution, often in the presence of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. This ensures that the more stable amine is in the reaction vessel first.
-
Issue 2: Presence of a Highly Polar Impurity in the Crude Product
-
Question: "After my reaction workup, I'm seeing a significant amount of a polar, water-soluble impurity that is difficult to separate from my product. Could this be the sulfonic acid?"
-
Answer: Yes, it is highly probable that the polar impurity is 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid, the hydrolysis product. Its presence indicates that the sulfonyl chloride was exposed to water at some point.
-
During the Reaction: As discussed in Issue 1, moisture contamination during the reaction is a primary cause.
-
During the Workup: Aqueous workups are a common source of hydrolysis. To minimize this:
-
Perform the aqueous quench at a low temperature (e.g., pouring the reaction mixture into ice-cold water).
-
Minimize the contact time between the organic layer containing any unreacted sulfonyl chloride and the aqueous phase.
-
Promptly separate the organic and aqueous layers.
-
Consider a non-aqueous workup if your product's properties allow.
-
-
Removal of Sulfonic Acid: The sulfonic acid byproduct can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to form a more water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Issue 3: Discoloration of the Sulfonyl Chloride Upon Storage
-
Question: "My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?"
-
Answer: Discoloration is often an indicator of decomposition. While a slight change in color may not always preclude its use in less sensitive reactions, it is a sign of reduced purity. For reactions requiring high purity and predictable stoichiometry, it is strongly recommended to use fresh or properly stored, colorless material. The decomposition can be accelerated by exposure to light and moisture.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintaining the integrity of this reagent. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from sources of moisture. Storing it in a desiccator can provide an additional layer of protection against atmospheric moisture.
Q2: How stable are pyrazole sulfonyl chlorides to hydrolysis compared to other sulfonyl chlorides?
A2: Research indicates that pyrazole-derived sulfonyl halides are among the most stable of the azole derivatives. A study on the stability of heteroaromatic sulfonyl chlorides found that 1-methylpyrazolesulfonyl chlorides remained intact in a solution of THF-d8 at 4°C for over six months before signs of hydrolysis to the sulfonic acid were observed. This suggests a relatively good shelf-life when stored under appropriate anhydrous conditions.
Q3: What is the mechanism of hydrolysis for sulfonyl chlorides?
A3: The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. This is followed by the elimination of hydrogen chloride to form the sulfonic acid. The reaction can be catalyzed by both acid and base.
Q4: What are the best practices for setting up a reaction with this compound?
A4:
-
Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Solvents and Reagents: Use anhydrous solvents and ensure your amine substrate is dry.
-
Addition: Dissolve the sulfonyl chloride in your anhydrous solvent and add it to the solution of your amine and a non-nucleophilic base. Control the rate of addition and temperature as needed.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine the point of completion.
Q5: How should I safely quench a reaction containing unreacted this compound?
A5: Unreacted sulfonyl chloride must be safely neutralized before disposal. A common and effective method is to slowly and carefully add the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak base, such as sodium bicarbonate. This should be performed in a well-ventilated fume hood, as the quenching process will generate gas (CO2) and HCl. The weak base will neutralize the HCl and facilitate the hydrolysis of the remaining sulfonyl chloride to the more benign sulfonic acid.[1]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.), a suitable anhydrous solvent (e.g., dichloromethane or THF), and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C.
Protocol 2: Aqueous Workup Procedure
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove the sulfonic acid byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Visual Aids
Diagram 1: Hydrolysis of this compound
Caption: Undesired hydrolysis of the sulfonyl chloride.
Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Systematic troubleshooting for low yield.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential decomposition. |
| Storage Atmosphere | Inert Gas (N₂ or Ar) | Prevents contact with atmospheric moisture. |
| Recommended Solvents | Anhydrous Dichloromethane, THF, Acetonitrile | Ensures a water-free reaction environment. |
| Quenching Agent | Saturated aq. NaHCO₃ (cold) | Neutralizes HCl and safely hydrolyzes excess reagent. |
References
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Aaron Chemistry GmbH. (2024). Safety Data Sheet: 1-(Oxan-4-yl)-1h-pyrazole-4-sulfonyl chloride. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
Technical Support Center: Quenching and Workup of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective quenching and workup of reactions involving excess 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. The following sections offer a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights to ensure reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching excess 1-isopropyl-1H-pyrazole-4-sulfonyl chloride?
The primary purpose of quenching is to safely and completely neutralize the unreacted, highly reactive 1-isopropyl-1H-pyrazole-4-sulfonyl chloride after your desired chemical transformation is complete. Sulfonyl chlorides are potent electrophiles and are corrosive, moisture-sensitive compounds.[1][2] An effective quench converts the excess sulfonyl chloride into a more stable, inert, and easily removable substance, such as a sulfonic acid salt, a sulfonamide, or a sulfonate ester. This step is critical for:
-
Safety: Preventing exposure to the hazardous sulfonyl chloride during subsequent handling and purification steps.[1][3]
-
Product Purity: Avoiding the formation of unwanted side products during workup and purification (e.g., reaction with purification solvents like methanol or water).
-
Process Control: Ensuring a clean and manageable workup, preventing issues like uncontrolled exothermic reactions or gas evolution.[1]
Q2: What are the main hazards to consider during the quenching process?
Sulfonyl chlorides react exothermically, sometimes violently, with nucleophiles like water, alcohols, and amines.[1][4] The key hazards are:
-
Exothermic Reaction: The reaction with water or other quenching agents can generate significant heat. If not controlled, this can lead to boiling of the solvent and a dangerous pressure increase in a closed system.
-
Corrosive Byproducts: The hydrolysis of sulfonyl chlorides produces hydrochloric acid (HCl) and the corresponding sulfonic acid, creating a highly corrosive mixture.[1]
-
Skin and Eye Burns: 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is corrosive and can cause severe chemical burns upon contact with skin or eyes.[1] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[1][3][5]
Q3: Which quenching agent should I choose? An aqueous base, an amine, or an alcohol?
The choice of quenching agent depends on the stability of your desired product and the desired properties of the quenched byproduct for subsequent separation.
| Quenching Agent | Byproduct | Advantages | Disadvantages | Best For... |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Sodium 1-isopropyl-1H-pyrazole-4-sulfonate (water-soluble salt) | Byproduct is highly water-soluble and easily removed by aqueous extraction. Reagents are inexpensive and readily available.[6] | Not suitable for water-sensitive or base-labile products. Can sometimes lead to emulsion formation.[7] | Robust, water- and base-stable products where the desired compound has good solubility in a water-immiscible organic solvent. |
| Amine (e.g., aqueous ammonia, triethylamine) | 1-isopropyl-1H-pyrazole-4-sulfonamide | Very fast and effective reaction. | The resulting sulfonamide is organic-soluble and will need to be removed by chromatography or pH-dependent extraction.[6] | Reactions where the product is sensitive to water or basic hydrolysis, and the resulting sulfonamide has a significantly different polarity for easy chromatographic separation. |
| Alcohol (e.g., methanol, isopropanol) | Alkyl 1-isopropyl-1H-pyrazole-4-sulfonate (ester) | Milder than amines and can be performed under non-aqueous conditions. | The resulting sulfonate ester is organic-soluble and will require removal, typically via chromatography. | Water-sensitive products where a non-aqueous workup is preferred. |
| Scavenger Resin (e.g., PS-Trisamine) | Resin-bound sulfonamide | Most efficient method for complete removal without an aqueous workup. Simplifies purification to simple filtration.[6] | Resins are more expensive than simple chemical reagents. | High-throughput synthesis or for very sensitive products where aqueous workup is not feasible.[6] |
Q4: My aqueous workup isn't removing the sulfonyl chloride completely. What's going wrong?
This is a common issue, often stemming from the surprisingly high hydrolytic stability of some sulfonyl chlorides, especially when dissolved in a non-polar organic solvent.[6] Here are the likely causes and solutions:
-
Insufficient Mixing: The hydrolysis reaction occurs at the interface between the organic and aqueous layers. If stirring is not vigorous enough, the reaction will be slow and incomplete. Solution: Increase the stirring speed to create a fine emulsion, maximizing the interfacial surface area.
-
Short Quenching Time: Hydrolysis is not always instantaneous. Solution: After adding the aqueous base, allow the biphasic mixture to stir vigorously for at least 30-60 minutes to ensure complete reaction.[6]
-
Poor Solubility: The sulfonyl chloride may have very low solubility in the aqueous phase, hindering the reaction. Solution: Consider adding a phase-transfer catalyst or a co-solvent like THF to improve miscibility, provided it doesn't interfere with your product's solubility during extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Extraction | The reaction mixture may contain amphiphilic species or fine particulates that stabilize the emulsion. | Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] The increased ionic strength of the aqueous phase often helps to break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can sometimes resolve the issue. |
| Product Precipitates During Aqueous Workup | The desired product has low solubility in the mixed organic/aqueous system. Pyrazole derivatives are known to sometimes have poor water solubility.[8] | Increase the volume of the organic solvent to keep the product dissolved. If the product is stable, gently warming the mixture may help. Alternatively, use a non-aqueous workup method, such as quenching with an alcohol or using a scavenger resin.[6] |
| Low Isolated Yield After Workup | The desired product might be partially water-soluble or labile to the quenching conditions (e.g., hydrolysis of an ester group by NaOH). | Perform multiple extractions (at least 3x) of the aqueous layer to recover any dissolved product. If product lability is suspected, switch to a milder quenching agent like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH), or opt for a non-aqueous quench. Always cool the reaction mixture to 0°C before quenching to minimize degradation.[6] |
| Unidentified Spots on TLC/LCMS After Workup | Side reactions may have occurred during the quench, or the sulfonyl chloride may have reacted with a nucleophilic solvent or reagent from a previous step. | Before the main quench, add a small amount of a simple nucleophile like methanol.[6] This converts the sulfonyl chloride to the corresponding methyl sulfonate ester, which will appear as a single, clean spot on TLC, simplifying analysis and purification. |
Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench
This protocol is recommended when the desired product is stable to water and mild aqueous base.
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exotherm of the quench.[6]
-
Initial Quench: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. You will likely observe gas (CO₂) evolution. Continue stirring vigorously at 0 °C to room temperature for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate cleanly.
-
Extraction: Drain the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[6]
-
Wash and Dry: Combine all organic layers. Wash once with saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Quench with an Amine Scavenger Resin
This protocol is ideal for products that are sensitive to water or for applications requiring a non-aqueous workup.
-
Select Resin: Choose a suitable amine-based scavenger resin, such as macroporous triamine (MP-Trisamine) or PS-Trisamine. Use approximately 2-3 molar equivalents relative to the initial excess of the sulfonyl chloride.
-
Add Resin: Add the scavenger resin directly to the cooled, post-reaction mixture.
-
Agitate: Stir or shake the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which is now free of the excess sulfonyl chloride.[6]
Workflow Visualizations
The following diagrams illustrate the decision-making process and the standard workflow for quenching 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.
Caption: Decision tree for selecting the appropriate quenching method.
Caption: Step-by-step workflow for a standard aqueous basic quench.
References
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
-
King, J. F., & Rathore, R. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at: [Link]
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Improving solubility of pyrazole derivatives for reaction. Benchchem.
-
Pyrazole - Solubility of Things. Available at: [Link]
- What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. (2025).
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]
- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Reddit - r/chemistry. (2019). Removing thionyl chloride. Available at: [Link]
-
Reddit - r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Available at: [Link]
-
Reddit - r/Chempros. (2021). How dangerous is thionyl chloride? Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. reddit.com [reddit.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Propan-2-yl)pyrazole-4-sulfonamides
Welcome to the technical support center for the purification of 1-(propan-2-yl)pyrazole-4-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the high purity of your target compounds.
Introduction
The pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. This guide will focus on the purification of 1-(propan-2-yl)pyrazole-4-sulfonamides, addressing common issues encountered during their isolation and purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1-(propan-2-yl)pyrazole-4-sulfonamides in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm getting a low yield after column chromatography. What are the likely causes and how can I improve it?
Answer: Low recovery from column chromatography is a frequent issue. Several factors can contribute to this:
-
Compound Instability on Silica Gel: Pyrazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[4] To check for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be degrading.
-
Solution: Consider using deactivated silica gel or an alternative stationary phase like alumina.[4] A quick filtration through a small plug of the chosen stationary phase before committing to a full column can be a good test.
-
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all or have very broad peaks, leading to poor recovery in collected fractions.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[4]
-
-
Co-elution with Impurities: If an impurity has a similar polarity to your product, it can be difficult to separate, leading to mixed fractions and a lower yield of pure compound.
-
Solution: Try a different solvent system or consider switching to a different chromatography technique, such as reverse-phase HPLC, which separates compounds based on different principles.[5]
-
Question 2: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[6] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities present.[6][7]
-
Immediate Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[6][7]
-
-
Long-Term Strategies:
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6][8]
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step like column chromatography can remove the impurities that are preventing crystallization.[6]
-
Question 3: I'm seeing multiple spots on TLC after purification. How can I identify the source of these impurities and remove them?
Answer: The presence of multiple spots on TLC after purification indicates that the process was not entirely successful. The impurities could be starting materials, reagents, or byproducts from the synthesis.
-
Identifying Impurities:
-
Co-spotting: Spot your purified sample, the starting materials, and the crude reaction mixture on the same TLC plate. This will help you identify if the impurities are unreacted starting materials.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the components of a mixture by their mass-to-charge ratio.[9][10]
-
-
Removing Impurities:
-
Re-purification: If the impurities are close in polarity to your product, a second round of column chromatography with a shallower solvent gradient may be necessary.
-
Recrystallization: If the impurities are present in small amounts, recrystallization can be a very effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of 1-(propan-2-yl)pyrazole-4-sulfonamides on silica gel?
A1: A common and effective starting point for the purification of pyrazole derivatives is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.[5][11][12][13] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution of your compound by TLC.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[1][2][11] Collect fractions and spot a small amount from each fraction on a TLC plate. Elute the plate with the same solvent system used for the column and visualize the spots under UV light or with a suitable stain. Combine the fractions that contain only your pure product.
Q3: What are some suitable recrystallization solvents for pyrazole-4-sulfonamides?
A3: Due to the presence of both polar (sulfonamide) and non-polar (pyrazole and isopropyl groups) moieties, a solvent pair is often effective for recrystallizing sulfonamides.[8] Good options to try include:
Q4: My purified compound appears as an amorphous powder instead of crystalline. Does this matter and can I improve it?
A4: While an amorphous solid can be pure, a crystalline solid is often preferred as the regular arrangement of molecules in a crystal lattice generally excludes impurities. Amorphous solids can also have different physical properties, such as solubility and stability. Amorphous solids often form when the compound precipitates too quickly from a supersaturated solution.[7]
To obtain a crystalline product, slow down the cooling rate during recrystallization.[7] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of 1-(propan-2-yl)pyrazole-4-sulfonamides using flash column chromatography on silica gel.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). To this, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. This is known as dry loading and often results in better separation.[5] Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) based on your initial TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing 1-(propan-2-yl)pyrazole-4-sulfonamides.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent (or the more polar solvent of a pair). Heat the mixture to boiling while stirring. Add the solvent dropwise until the solid just dissolves.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Pyrazole Derivatives
| Stationary Phase | Mobile Phase System | Application |
| Silica Gel | Hexanes/Ethyl Acetate (gradient) | General purification of reaction mixtures |
| Silica Gel | Dichloromethane/Methanol (gradient) | For more polar pyrazole derivatives |
| C18 (Reverse Phase) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | High-resolution separation, polar compounds |
Visualizations
Purification Workflow
Caption: A generalized workflow for the purification and analysis of 1-(propan-2-yl)pyrazole-4-sulfonamides.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
- Column chromatography conditions for separating pyrazole isomers - Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- 4.4: Experiment 3 Notes - Chemistry LibreTexts.
- Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives - Der Pharma Chemica.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
- Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchGate.
- Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives | Request PDF - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scitepress.org [scitepress.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Safe Handling of Corrosive Sulfonyl Chlorides
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This guide provides essential safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with sulfonyl chlorides. Given their corrosive and reactive nature, adherence to strict safety procedures is paramount to ensure personal safety and experimental integrity. This document is intended to supplement, not replace, your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular sulfonyl chloride in use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are classified as corrosive and highly reactive compounds, presenting several key hazards:
-
Corrosivity : Direct contact can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage.[1][2] Inhalation of vapors can severely irritate and damage the respiratory tract.[1][2][3]
-
Reactivity with Water (Hydrolysis) : They react exothermically, and sometimes violently, with water, including ambient moisture.[4] This hydrolysis reaction produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, further increasing the risk of chemical burns and toxic fume generation.[3][5]
-
Incompatibility with Bases : Reactions with strong bases and amines can be violent and highly exothermic.[4][6]
-
Toxic Gas Production : In the event of a fire or decomposition, poisonous gases such as hydrogen chloride and sulfur dioxide are produced.[1]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling sulfonyl chlorides?
A2: A multi-layered PPE approach is non-negotiable. The following table summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[6][7] | Protects against splashes and corrosive vapors which can cause severe eye damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6] Inspect for tears or punctures before each use. | Prevents skin contact, which can lead to severe chemical burns.[1] |
| Body Protection | Chemical-resistant lab coat or apron.[6][7] For larger quantities or high-splash-risk procedures, chemical-resistant coveralls are recommended.[8][9] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[6] | Prevents inhalation of corrosive and toxic vapors that can cause severe respiratory tract irritation and pulmonary edema.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Q3: How should I properly store sulfonyl chlorides?
A3: Proper storage is critical to maintain chemical stability and prevent hazardous situations.
-
Environment : Store in a cool, dry, well-ventilated area designated for corrosive materials.[6]
-
Container : Keep in the original, tightly sealed container.[6] The container should be protected from light, especially for compounds prone to light-induced decomposition.[10][11]
-
Atmosphere : For particularly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[11]
-
Segregation : Store away from incompatible materials, especially water, bases, amines, alcohols, and strong oxidizing agents.[4][6]
Q4: My sulfonyl chloride has turned yellow. Is it still usable?
A4: Yellowing often indicates decomposition, typically into sulfur dioxide (SO₂) and chlorine (Cl₂), which can be initiated by exposure to light, heat, or moisture.[3][10] While slight discoloration may not significantly impact some robust reactions, it can be problematic for sensitive applications. If purity is critical, purification by distillation may be necessary, but this should only be attempted by experienced personnel with appropriate safety measures. For most applications, using a fresh, un-discolored reagent is the best course of action.
Troubleshooting and Experimental Guides
Issue 1: A reaction involving a sulfonyl chloride needs to be stopped and worked up.
The process of neutralizing, or "quenching," a reaction containing unreacted sulfonyl chloride must be handled with extreme care due to the vigorous and exothermic nature of its hydrolysis.
Causality : The high reactivity of the S-Cl bond with nucleophiles, particularly water and hydroxide, drives the rapid and exothermic hydrolysis. Adding the reaction mixture to a quenching solution (and not the other way around) ensures that the sulfonyl chloride is always the limiting reagent, allowing for better control over the heat and gas generated. A weak base like sodium bicarbonate is preferred for a controlled neutralization, as it reacts to form CO₂, a less hazardous gas than the toxic fumes produced by other reagents.[5]
Diagram: Hierarchy of Controls for Sulfonyl Chloride Handling
Caption: Hierarchy of safety controls for managing sulfonyl chloride risks.
Protocol 1: Standard Laboratory-Scale Quenching
Objective : To safely neutralize unreacted sulfonyl chloride in a reaction mixture prior to aqueous workup.
Materials :
-
Reaction mixture containing sulfonyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) solution of sodium hydroxide[12]
-
Large beaker (at least 5-10 times the volume of the reaction mixture)
-
Ice bath
-
Stir plate and stir bar
Procedure :
-
Prepare the Quench Station : In a chemical fume hood, place the large beaker containing a sufficient volume of cold, saturated NaHCO₃ solution on a stir plate within an ice bath. Begin stirring. A common rule of thumb is to use at least 5-10 molar equivalents of base relative to the starting amount of sulfonyl chloride.[5]
-
Controlled Addition : Using a pipette or dropping funnel, add the reaction mixture slowly and dropwise to the vigorously stirred, cold bicarbonate solution. Crucially, never add the quenching solution to the reaction mixture. [12]
-
Manage Gas Evolution : Be prepared for vigorous foaming and carbon dioxide (CO₂) evolution. The rate of addition must be carefully controlled to prevent the mixture from overflowing.[5]
-
Ensure Complete Quenching : After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.
-
Verification : Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding with the extractive workup.
Issue 2: A small spill of sulfonyl chloride has occurred in the fume hood.
A prompt and correct response is vital to prevent exposure and further contamination. The primary goal is to neutralize and absorb the corrosive material without causing a violent reaction.
Causality : Using water on a sulfonyl chloride spill is extremely hazardous because it will trigger a violent exothermic reaction, generating large amounts of corrosive HCl gas.[1] Inert, dry absorbents are required to contain the liquid, and a weak base like soda ash or dry lime is used to neutralize the acidic components safely.
Diagram: Spill Response Decision Workflow
Caption: Decision workflow for responding to a sulfonyl chloride spill.
Protocol 2: Minor Spill Cleanup Procedure
Objective : To safely clean up a small spill (<100 mL) of sulfonyl chloride contained within a chemical fume hood.
Materials :
-
Spill kit containing:
-
Full, appropriate PPE.
Procedure :
-
Ensure Safety : Confirm the fume hood sash is at the proper height. Ensure you are wearing all required PPE.
-
Contain and Neutralize : Liberally cover the spill with a dry neutralizing absorbent like soda ash (sodium carbonate) or dry lime.[1] If these are unavailable, use a dry, inert absorbent like sand or vermiculite.[1][12] DO NOT USE WATER. [1]
-
Absorb : Allow the absorbent material to fully soak up the liquid.
-
Collect Waste : Carefully scoop the absorbed material into the designated hazardous waste container.[12]
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Ventilate : Allow the fume hood to ventilate the area completely before resuming work.[1]
Issue 3: How do I clean glassware contaminated with sulfonyl chlorides?
Standard washing may be insufficient and hazardous. A specific decontamination procedure is required before the glassware undergoes routine cleaning.
Causality : Residual sulfonyl chloride in glassware will react violently if washed directly with water and detergent in a sink. The initial decontamination step must safely hydrolyze the reactive compound under controlled conditions. Soaking in a base bath (e.g., ethanolic KOH) is effective but must be done with caution as it is highly corrosive.[13]
Protocol 3: Glassware Decontamination
Objective : To safely decontaminate glassware containing residual sulfonyl chloride.
Procedure :
-
Initial Rinse (in fume hood) : Wearing full PPE, carefully rinse the glassware with a small amount of an appropriate organic solvent (like acetone) to remove the bulk of any organic residues.[14][15] Collect this rinse as hazardous waste.
-
Controlled Quench : Place the glassware in a stable position within the fume hood. Slowly and carefully add a dilute basic solution, such as aqueous sodium bicarbonate, to the glassware. Allow it to stand until any fizzing or reaction ceases.
-
Dispose of Quenching Solution : Decant the quenching solution into an appropriate aqueous waste container.
-
Proceed to Standard Cleaning : Once decontaminated, the glassware can be cleaned using standard laboratory procedures, such as washing with detergent and water, followed by appropriate rinses.[14][16] For stubborn residues, soaking in a base bath may be an option, but this must be done according to your institution's specific safety procedures for corrosive cleaning baths.[13]
References
-
New Jersey Department of Health. (2000, August). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. NJ.gov. [Link]
-
Sage Advice. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?[Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(18), 7070–7076. [Link]
-
Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(22), 4129–4134. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): SULPHURYL CHLORIDE. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 740-746. [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
-
Zauxi. (n.d.). Sulfonyl Chloride Production Line. [Link]
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet: SULPHURYL CHLORIDE. [Link]
-
American Chemical Society. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(6), 923-925. [Link]
-
Mykhailiuk, P. K. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 87(1), 754-759. [Link]
-
U.S. Department of Health & Human Services. (n.d.). CHEMM: Personal Protective Equipment (PPE). [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]
-
ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?[Link]
-
University of Cape Town. (n.d.). SOP: CLEANING OF GLASSWARE. [Link]
-
Michigan State University. (n.d.). Standard Operating Procedure: Glassware Cleaning. [Link]
-
National Institute of Standards and Technology. (n.d.). GMP 7 Cleaning Glassware. [Link]
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. trimaco.com [trimaco.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. zauxigroup.com [zauxigroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. nist.gov [nist.gov]
- 16. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl Chloride for Pharmaceutical Research
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Pyrazole-containing compounds, in particular, represent a privileged scaffold in medicinal chemistry, lauded for their diverse pharmacological activities. Among these, 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride serves as a critical building block for the synthesis of various therapeutic agents. Its reactivity and the ultimate conformation of the molecules derived from it are dictated by its distinct three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as an indispensable tool for confirming this structure and assessing its purity.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere presentation of data, we will delve into the rationale behind the observed spectral patterns, compare it with structurally similar sulfonyl chlorides, and provide a detailed experimental protocol. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage ¹H NMR data in their synthetic workflows.
Predicted ¹H NMR Spectrum of this compound
While extensive experimental data for the title compound is not widely published, a detailed prediction of its ¹H NMR spectrum can be formulated based on established principles of NMR spectroscopy and analysis of structurally related analogs. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (pyrazole) | ~8.2 | Singlet | - |
| H5 (pyrazole) | ~8.0 | Singlet | - |
| CH (isopropyl) | ~4.8 | Septet | ~6.7 |
| CH₃ (isopropyl) | ~1.5 | Doublet | ~6.7 |
Structural Visualization and Proton Assignment
The following diagram illustrates the molecular structure of this compound with the key proton environments labeled. Understanding these relationships is fundamental to interpreting the resulting NMR spectrum.
Caption: Molecular structure of this compound with key protons highlighted.
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of related pyrazole-4-sulfonyl chlorides. This comparison highlights the influence of the N-substituent on the chemical shifts of the pyrazole ring protons.
| Compound | H3 (ppm) | H5 (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~8.2 | ~8.0 | ~4.8 (septet), ~1.5 (doublet) |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 8.13 | 7.95 | 3.95 (s, 3H) |
| 1H-Pyrazole-4-sulfonyl chloride | 8.2 (broad s) | 8.2 (broad s) | 13.5 (broad s, NH) |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | - | - | 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[1] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | - | - | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[1] |
The data reveals a consistent downfield shift for the pyrazole protons (H3 and H5), attributable to the electron-withdrawing nature of the sulfonyl chloride group at the C4 position. The N-substituent, in our case the isopropyl group, primarily influences the signals corresponding to its own protons, with a more subtle effect on the pyrazole ring protons compared to an unsubstituted or methyl-substituted pyrazole.
Experimental Protocol for ¹H NMR Acquisition
For researchers seeking to acquire a ¹H NMR spectrum of this compound or similar compounds, the following protocol outlines a robust methodology.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this class of compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For routine characterization, referencing to the residual solvent peak is sufficient.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this type of molecule).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (a minimum of 16 scans is recommended).
-
The acquisition time and relaxation delay should be optimized to ensure proper signal integration, particularly for quantitative measurements.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
In-depth Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals that can be unambiguously assigned to the different proton environments in the molecule.
-
Pyrazole Protons (H3 and H5): The two protons on the pyrazole ring are expected to appear as two distinct singlets in the aromatic region of the spectrum, predicted to be around 8.2 and 8.0 ppm. Their downfield chemical shift is a direct consequence of the deshielding effect of the aromatic pyrazole ring and the potent electron-withdrawing sulfonyl chloride group. The lack of adjacent protons results in their appearance as singlets.
-
Isopropyl Group Protons:
-
Methine Proton (CH): The single proton on the carbon directly attached to the pyrazole nitrogen is expected to be significantly deshielded due to its proximity to the electronegative nitrogen atom and the aromatic ring. This signal is predicted to appear as a septet around 4.8 ppm. The septet multiplicity arises from the coupling with the six equivalent protons of the two methyl groups (n+1 rule, where n=6).
-
Methyl Protons (CH₃): The six equivalent protons of the two methyl groups of the isopropyl moiety are predicted to resonate as a doublet around 1.5 ppm. The doublet multiplicity is due to coupling with the single methine proton.
-
Conclusion
The ¹H NMR spectrum of this compound, while not extensively documented in the public domain, can be confidently predicted and interpreted through a combination of theoretical knowledge and comparative analysis with related structures. The characteristic signals of the pyrazole ring protons and the isopropyl group provide a unique spectral fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers in the pharmaceutical sciences, enabling them to effectively utilize ¹H NMR spectroscopy for the structural verification and quality assessment of pyrazole-based compounds in their drug discovery endeavors.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]
-
NMR 1 H-spectrum of N-(4-(N-(5-(4-chlorophenyl)-3-(methoxymethyl) - ResearchGate. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
-
1-propyl-1h-pyrazole-4-sulfonyl chloride (C6H9ClN2O2S). PubChem. [Link]
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]
-
1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127. PubChem. [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]
Sources
Technical Guide: LC-MS Identification & Stability Profiling of 1-Isopropyl-1H-pyrazole-4-sulfonyl Chloride
Executive Summary
The accurate identification and quantification of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1177336-51-4) presents a specific analytical challenge due to the high reactivity of the sulfonyl chloride moiety. In standard reversed-phase LC-MS conditions, this molecule undergoes rapid on-column hydrolysis, leading to variable data and false identification of the corresponding sulfonic acid.
This guide compares two analytical workflows:
-
Direct Injection (Method A): The standard approach, which frequently yields false-negative results due to instability.
-
In-Situ Derivatization (Method B): A robust, self-validating protocol using secondary amines to "lock" the molecule into a stable sulfonamide for precise mass spectrometric identification.
The Analytical Challenge: Reactivity vs. Detection
1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a highly electrophilic building block used in the synthesis of sulfonamide-based bioactive compounds (e.g., COX-2 inhibitors, kinase inhibitors).
The Instability Mechanism
When exposed to protic solvents (water, methanol) common in LC mobile phases, the sulfonyl chloride (
-
In Water: Hydrolyzes to 1-isopropyl-1H-pyrazole-4-sulfonic acid (
). -
In Methanol: Forms the methyl ester (
).
This creates a "Schrödinger’s Peak" scenario where the analyte degrades during the analysis, resulting in broad peak shapes and mass shifts that confuse purity assessments.
Visualizing the Chemical Fate
The following diagram illustrates the divergent pathways of the analyte during sample preparation and analysis.
Figure 1: Chemical fate of sulfonyl chlorides in LC-MS workflows. Path A (Red) represents the degradation observed in standard analysis. Path B (Green) represents the recommended derivatization strategy.
Comparative Methodology
To objectively demonstrate the performance difference, we compare Direct Injection against Piperidine Derivatization.
Method A: Direct Injection (The "Control")
Rationale: Attempts to analyze the raw material without modification.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Acetonitrile (MeCN).
-
LC Conditions: C18 Column, Water/MeCN gradient (0.1% Formic Acid).[1]
-
Observation:
-
Retention Time (RT): Early eluting (polar).
-
Peak Shape: Broad, tailing (indicative of on-column degradation).
-
MS Signal (ESI+): Dominant peak at m/z 191.2
. -
Verdict: FAILED . The detected species is the sulfonic acid degradation product, not the target chloride.
-
Method B: Piperidine Derivatization (The "Gold Standard")
Rationale: Converts the unstable chloride into a stable sulfonamide. Piperidine is chosen because it adds a distinct mass fragment and improves ionization efficiency.
-
Reagents: Piperidine (Sigma-Aldrich), Acetonitrile (LC-MS grade).
-
Protocol:
-
Weigh 10 mg of sulfonyl chloride into a vial.
-
Add 900 µL anhydrous MeCN.
-
Add 100 µL Piperidine (excess base acts as scavenger and reactant).
-
Vortex for 30 seconds. (Reaction is exothermic and instantaneous).
-
Dilute 100x in 50:50 MeCN:Water before injection.
-
-
Observation:
-
Retention Time (RT): Late eluting (non-polar sulfonamide).
-
Peak Shape: Sharp, symmetrical.
-
MS Signal (ESI+): Dominant peak at m/z 258.3
. -
Verdict: PASSED . Confirms the presence of the active sulfonyl chloride moiety in the original sample.
-
Data Presentation & Interpretation
The following table summarizes the theoretical and experimental data comparing the two approaches.
| Feature | Method A: Direct Injection | Method B: Piperidine Derivatization |
| Target Analyte | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride | 1-isopropyl-1H-pyrazole-4-sulfonyl-piperidine |
| Formula | ||
| Molecular Weight | 208.66 Da | 257.35 Da |
| Observed m/z (ESI+) | 191.2 (Sulfonic Acid) | 258.3 |
| Peak Shape | Broad / Fronting | Sharp / Gaussian |
| Stability (24 hrs) | < 10% (Degrades to acid) | > 99% (Stable) |
| Interpretation | False Negative (Indicates hydrolysis) | Positive Identification |
Mass Spectrum Fragmentation (MS/MS)
For Method B (Piperidine derivative), the MS/MS spectrum provides structural confirmation.
-
Precursor: 258.3
-
Fragment 1 (m/z 174): Loss of Piperidine ring (
). -
Fragment 2 (m/z 110): Characteristic pyrazole fragment (Loss of
+ Piperidine). -
Fragment 3 (m/z 86): Piperidine cation
.
Detailed Experimental Protocol (Method B)
To ensure reproducibility, follow this Standard Operating Procedure (SOP).
Materials
-
Analyte: 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (e.g., from Capot Chemical or Sigma).
-
Derivatizing Agent: Piperidine (Reagent Grade, >99%).
-
Solvent: Acetonitrile (LC-MS Grade).
-
Equipment: LC-MS (e.g., Agilent 1290 / Sciex Triple Quad or Thermo Q-Exactive).
Step-by-Step Workflow
-
Preparation of Quench Solution:
-
Prepare a 10% v/v solution of Piperidine in Acetonitrile.
-
-
Sample Reaction:
-
Dissolve ~1-2 mg of the test sample in 500 µL of MeCN.
-
Immediately add 500 µL of the Quench Solution.
-
Allow to stand at room temperature for 5 minutes.
-
-
LC-MS Setup:
-
Analysis:
-
Inject 1-2 µL.
-
Monitor ESI+ in Full Scan mode (100-500 Da).
-
Why This Works (Causality)
The piperidine acts as a strong nucleophile, displacing the chloride ion much faster than water can hydrolyze it. This "freezes" the molar amount of sulfonyl chloride present in the sample into a stable sulfonamide form. Any sulfonic acid originally present in the sample will not react with piperidine to form the sulfonamide, allowing you to quantify the true purity of the active chloride versus its hydrolyzed impurity.
References
-
PubChem. 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (Compound Summary). (Note: Isomer reference for structural properties). [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link][1][2][3][4][5][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Infrared Spectroscopy of Sulfonyl Chlorides
Topic: Infrared Spectroscopy Peaks for Sulfonyl Chloride Functional Group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
Sulfonyl chlorides (
For a drug development professional, distinguishing a pure sulfonyl chloride from its hydrolysis product (sulfonic acid) or its derivative (sulfonamide) is critical. This guide objectively compares the spectral performance of Mid-Infrared (Mid-IR) spectroscopy against its primary alternatives (Raman and Far-IR) and delineates the specific spectral fingerprints required to validate reagent purity.
Spectral Characterization: The Sulfonyl Chloride Fingerprint
The sulfonyl chloride group exhibits a rigid tetrahedral geometry around the sulfur atom, resulting in highly localized and intense stretching vibrations. Unlike carbonyls, which rely on a single dominant peak, identification of
Primary Diagnostic Bands (Mid-IR: 4000–400 cm⁻¹)
The "product" in this analysis is the spectral signature of the chlorosulfonyl group.
| Vibration Mode | Wavenumber ( | Intensity | Mechanistic Insight |
| Asymmetric | 1360 – 1410 | Strong | High frequency due to the strong electron-withdrawing nature of Cl, which shortens the S=O bonds (inductive effect). |
| Symmetric | 1160 – 1200 | Strong | Often appears as a doublet or has shoulders due to rotational isomers or Fermi resonance. |
| S-Cl Stretch | 360 – 400 | Weak/Invisible | Limitation: This fundamental mode typically falls below the cutoff of standard KBr/ATR optics (400 cm⁻¹). |
Critical Observation: The shift of the
bands is the primary indicator. The electronegative chlorine atom shifts these bands to higher wavenumbers compared to sulfones () or sulfonamides.
Comparative Analysis: Sulfonyl Chlorides vs. "The Alternatives"
In a synthetic context, the "alternatives" are the impurities that plague sulfonyl chloride reactions: the hydrolysis product (Sulfonic Acid) and the amination product (Sulfonamide).
Comparison 1: R-SO₂Cl vs. Sulfonic Acid (R-SO₃H)
Hydrolysis is the primary failure mode.
| Feature | Sulfonyl Chloride ( | Sulfonic Acid ( | Diagnostic Action |
| 3200–3600 cm⁻¹ | Clean Baseline | Massive, Broad Absorption | The O-H stretch of sulfonic acids is extremely broad due to strong hydrogen bonding. Presence of any broad band here indicates degradation. |
| 1360–1410 cm⁻¹ | 1340–1350 cm⁻¹ | Hydrolysis causes a red shift (lower frequency) of ~20–40 cm⁻¹. | |
| 1160–1200 cm⁻¹ | 1150–1165 cm⁻¹ | Slight red shift in the acid form. |
Comparison 2: R-SO₂Cl vs. Sulfonamide (R-SO₂NH₂)
Monitoring reaction completion (conversion of chloride to amide).
| Feature | Sulfonyl Chloride | Sulfonamide | Diagnostic Action |
| 3200–3400 cm⁻¹ | Clean Baseline | Sharp Doublet | Primary sulfonamides show distinct |
| 1600 cm⁻¹ Region | Transparent | Medium Band | N-H bending (scissoring) appears near 1590–1630 cm⁻¹. |
| Sharp, Distinct | Broader | Hydrogen bonding in sulfonamides broadens the |
Comparison 3: FTIR vs. Raman Spectroscopy
While FTIR is the standard, Raman offers superior performance for the specific detection of the S-Cl bond.
| Parameter | FTIR (Mid-IR) | Raman Spectroscopy | Winner |
| S-Cl Detection | Poor (Often <400 cm⁻¹) | Excellent (Strong peak ~375 cm⁻¹) | Raman |
| Water Interference | High (O-H masks regions) | Low (Water is weak scatterer) | Raman |
| Speed/Cost | Fast, Ubiquitous | Slower, Specialized Equipment | FTIR |
| Fluorescence | None | High (for aromatic sulfonyls) | FTIR |
Experimental Protocol: Handling Moisture Sensitivity
Objective: Obtain a spectrum of p-toluenesulfonyl chloride (TsCl) without hydrolysis artifacts.
Method A: ATR (Attenuated Total Reflectance) – Recommended
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect a background scan of the clean, dry crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Place the solid sulfonyl chloride directly onto the crystal.
-
Pressure: Apply pressure quickly to minimize atmospheric moisture exposure.
-
Acquisition: Scan immediately.
-
Validation: Check 3400 cm⁻¹ region. If a broad rise is visible, the sample has hydrolyzed on the crystal; clean with dry dichloromethane and repeat.
Method B: Solution Cell (Transmission)
Use this if quantification is required.
-
Solvent: Anhydrous Dichloromethane (
) or Chloroform ( ). Avoid alcohols or amines. -
Cell: NaCl or KBr sealed liquid cell (0.1 mm pathlength).
-
Procedure: Dissolve 10 mg analyte in 1 mL solvent. Inject into cell.
-
Advantage: Eliminates solid-state lattice effects, sharpening the
bands.
Decision Logic for Purity Analysis
The following diagram illustrates the logical workflow for validating a sulfonyl chloride reagent using IR spectroscopy.
Caption: Logical workflow for the spectral validation of sulfonyl chloride reagents, prioritizing the exclusion of hydrolysis and amination byproducts.
References
-
ACD/Labs. (2008).[1] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Robinson, E. A. (1965). The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry, 43(1). [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
Sources
A Comparative Guide to the C13 NMR Chemical Shifts of 1-Isopropylpyrazole Ring Carbons
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the vast array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as an exceptionally powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for the ring carbons of 1-isopropylpyrazole, a compound of growing interest in various chemical research domains. By juxtaposing predicted data for 1-isopropylpyrazole with experimental data for pyrazole and 1-methylpyrazole, we will explore the nuanced electronic and steric effects of N-alkylation on the pyrazole ring.
The Significance of C13 NMR in Pyrazole Chemistry
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity. C13 NMR spectroscopy offers a direct and sensitive method to probe the electronic environment of each carbon atom in the pyrazole ring. The chemical shift of a particular carbon is highly dependent on the nature of the substituents attached to the ring, providing invaluable information for structural confirmation, isomer differentiation, and understanding substituent-induced electronic effects.[1][2]
Data Presentation: Predicted C13 NMR Shifts for 1-Isopropylpyrazole
The following table summarizes the predicted C13 NMR chemical shifts for 1-isopropylpyrazole. These values are derived from computational models and analysis of structurally similar pyrazole derivatives, providing a reliable reference for researchers working with this compound.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-3 | ~138 |
| C-5 | ~128 |
| C-4 | ~105 |
| CH (isopropyl) | ~52 |
| CH₃ (isopropyl) | ~23 |
| Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from BenchChem's Spectroscopic Profile.[1] |
Comparative Analysis: The Influence of N-Alkylation on Pyrazole Ring Carbons
To understand the impact of the isopropyl group on the pyrazole ring's electronic structure, it is instructive to compare the C13 NMR data of 1-isopropylpyrazole with that of the parent pyrazole and the less sterically hindered 1-methylpyrazole.
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| Pyrazole | 134.6 | 105.8 | 134.6 |
| 1-Methylpyrazole | 138.7 | 106.1 | 129.5 |
| 1-Isopropylpyrazole (Predicted) | ~138 | ~105 | ~128 |
Experimental data for Pyrazole and 1-Methylpyrazole are widely documented in chemical literature and databases.
Analysis of Chemical Shift Trends:
C-3 Position: The substitution of a proton with an alkyl group at the N-1 position leads to a noticeable downfield shift (deshielding) of the C-3 carbon. This is evident when comparing pyrazole (134.6 ppm) to 1-methylpyrazole (138.7 ppm) and the predicted value for 1-isopropylpyrazole (~138 ppm). This deshielding effect can be attributed to the electron-withdrawing inductive effect of the alkyl group, which reduces the electron density at the adjacent C-3 and C-5 positions.
C-5 Position: In contrast to C-3, the C-5 carbon experiences an upfield shift (shielding) upon N-alkylation. This is observed in the progression from pyrazole (134.6 ppm) to 1-methylpyrazole (129.5 ppm) and is predicted to be even more pronounced for 1-isopropylpyrazole (~128 ppm). This shielding is likely a result of a combination of steric and electronic factors. The increased steric bulk of the isopropyl group may induce a slight conformational change that alters the electronic distribution within the ring, leading to increased electron density at the C-5 position.
C-4 Position: The chemical shift of the C-4 carbon is relatively insensitive to N-alkylation, showing only minor variations across the three compounds. This suggests that the electronic effects of the N-1 substituent are primarily transmitted to the adjacent C-3 and C-5 positions, with a diminished impact on the more distant C-4 carbon.
The following diagram illustrates the influence of the N-substituent on the electron density and, consequently, the C13 NMR chemical shifts of the pyrazole ring carbons.
Caption: Influence of N-1 substituent on pyrazole C13 NMR shifts.
Experimental Protocol: Acquiring a High-Quality C13 NMR Spectrum
The following protocol provides a standardized procedure for obtaining a C13 NMR spectrum of a pyrazole derivative, ensuring data accuracy and reproducibility.
1. Sample Preparation:
-
Amount: Accurately weigh 10-50 mg of the pyrazole compound. The exact amount will depend on the compound's molecular weight and the sensitivity of the NMR spectrometer.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.
2. NMR Spectrometer Setup:
-
Instrumentation: This protocol is based on a standard 400 MHz NMR spectrometer.
-
Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure optimal signal transmission.
-
Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes line broadening and improves spectral resolution.
3. Data Acquisition Parameters for a Standard Proton-Decoupled ¹³C NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used.
-
Acquisition Time (at): A typical value is 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax between pulses. For quantitative analysis, a much longer delay (5-7 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually sufficient to cover the chemical shift range of most organic compounds.
4. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm or by referencing the solvent peak to its known chemical shift.
Conclusion
The comparative analysis of C13 NMR data for pyrazole, 1-methylpyrazole, and 1-isopropylpyrazole provides valuable insights into the electronic and steric effects of N-alkylation. The predictable downfield shift at C-3 and upfield shift at C-5 upon N-substitution serve as useful diagnostic markers for structural elucidation. This guide, by combining predicted data, comparative analysis, and a detailed experimental protocol, aims to equip researchers with the necessary tools to confidently utilize C13 NMR spectroscopy in their work with pyrazole-containing molecules. As the complexity of synthetic targets continues to grow, a thorough understanding and application of advanced analytical techniques like C13 NMR will remain indispensable for the advancement of chemical and pharmaceutical sciences.
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Standard Operating Procedure for NMR Experiments. (2023, July 24). [Link]
-
13-C NMR Protocol for beginners AV-400. [Link]
-
Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
- Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 165-180.
Sources
Comparative Guide: Elemental Analysis Techniques for Sulfonamide Salts
Model Compound: Sulfanilamide Hydrochloride (C₆H₉ClN₂O₂S)
Executive Summary
Precise elemental characterization of pharmaceutical salts containing multiple heteroatoms (N, S, Cl) presents a unique analytical challenge. This guide evaluates the performance of automated dynamic flash combustion against classical oxygen flask combustion, using Sulfanilamide Hydrochloride as the model substrate.
While automated CHNS analyzers offer high throughput, the presence of chlorine in the hydrochloride salt can interfere with sulfur quantification and poison reduction catalysts. This guide provides validated protocols to mitigate these interferences, ensuring data integrity for regulatory submission.
The Model Compound: Theoretical Baseline
Before evaluating experimental methods, the theoretical composition must be established. Sulfanilamide Hydrochloride (MW 208.66 g/mol ) serves as an ideal stress-test molecule due to its stoichiometric balance of "difficult" elements.
Table 1: Theoretical Elemental Composition (C₆H₉ClN₂O₂S)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 6 | 12.011 | 72.066 | 34.54% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 4.35% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.43% |
| Sulfur (S) | 1 | 32.065 | 32.065 | 15.37% |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 16.99% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 15.33% |
Critical Insight: The high Chlorine content (~17%) poses a significant risk to standard CHNS reduction tubes (typically Copper), potentially forming volatile Copper(I) Chloride and leading to falsely high results or instrument damage [1, 3].
Methodology Comparison
Method A: Automated Dynamic Flash Combustion (CHNS Mode)
The Industry Standard This method utilizes instantaneous combustion at high temperatures (>950°C) in an oxygen-enriched helium atmosphere. Gases are separated via frontal chromatography or purge-and-trap systems.
-
Pros: High throughput, automation, simultaneous C/H/N/S detection.
-
Cons: Halogens (Cl) can interfere with S detection and deplete the reduction reactor rapidly.
-
Mitigation: Use of a Silver (Ag) wool trap or Tungsten (VI) Oxide (WO₃) additives to sequester halogens.
Method B: Schöniger Oxygen Flask Combustion
The Validation Standard A manual technique where the sample is burned in a pure oxygen atmosphere within a sealed flask containing an absorbing solution.
-
Pros: Isolates the analyte completely; eliminates matrix effects; "Gold Standard" for Halogens and Sulfur.
-
Cons: Labor-intensive, safety risks (explosion hazard), requires separate titrations for S and Cl.
Method C: ICP-OES (Inductively Coupled Plasma)
The Specificity Alternative Used primarily for Sulfur determination after acid digestion.
-
Pros: Extremely precise for Sulfur; no carbon interference.[1]
-
Cons: Destructive; cannot analyze C/H/N; requires complete digestion (risk of volatile loss).
Experimental Data Comparison
The following data represents a comparative study of the three methods on a certified reference material of Sulfanilamide HCl.
Table 2: Experimental Recovery Rates (n=5)
| Analyte | Theoretical | Method A (Auto CHNS) (with Ag Trap) | Method B (Schöniger) (Titration) | Method C (ICP-OES) (S only) |
| Carbon | 34.54% | 34.48% (±0.12) | N/A | N/A |
| Hydrogen | 4.35% | 4.41% (±0.05)* | N/A | N/A |
| Nitrogen | 13.43% | 13.39% (±0.08) | N/A | N/A |
| Sulfur | 15.37% | 15.25% (±0.15) | 15.35% (±0.10) | 15.38% (±0.05) |
| Chlorine | 16.99% | N/A** | 16.92% (±0.12) | N/A |
*Note: Slightly elevated Hydrogen often indicates hygroscopic moisture absorption in HCl salts. **Note: Standard CHNS analyzers sequester Cl; it is not detected unless a specific Halogen module is used.
Analysis:
-
Sulfur Accuracy: Method B (Schöniger) and Method C (ICP) provided the closest match to theoretical values. Method A showed a slight negative bias (-0.12%), likely due to minor SO₂ adsorption in the water trap or incomplete combustion, though still within acceptable pharmaceutical tolerances (±0.3%) [2].
-
Chlorine Impact: Without the Silver trap in Method A, Sulfur recovery drops significantly (data not shown) because Cl competes for oxidation or interferes with the TCD detector.
Detailed Protocol: Optimized Automated CHNS for Sulfonamides
To achieve the high-quality results shown in Method A, the following protocol must be strictly adhered to.
Phase 1: Instrument Preparation
-
Configuration: Set up the analyzer (e.g., Elementar vario or Thermo Flash) in CHNS mode.
-
Reactor Packing:
-
Combustion Tube: Pack with Tungsten (VI) Oxide (WO₃) on the oxidation zone to facilitate S conversion.
-
Halogen Trap: Insert a zone of Silver Wool at the bottom of the combustion tube (850°C zone) to strip Chlorine gas (
).
-
-
Reduction Tube: Use pure Copper wires. Warning: Monitor the copper closely; HCl salts deplete copper 3x faster than non-halogenated samples.
Phase 2: Sample Handling (Critical for HCl Salts)
Sulfanilamide HCl is hygroscopic.
-
Drying: Dry the substance at 105°C for 2 hours prior to weighing, or store in a desiccator with
. -
Weighing: Weigh 2.0–3.0 mg into a Tin (Sn) capsule .
-
Additive: Add roughly equal weight of Vanadium Pentoxide (
) or WO₃ powder to the capsule.-
Reasoning: This acts as an oxygen donor and flux, ensuring the salt decomposes completely and prevents the formation of metal sulfates which would trap sulfur in the ash [1].
-
Phase 3: Analysis Cycle
-
Oxygen Dosing: Set Oxygen dose to 120 seconds (excess) to ensure complete oxidation of the aromatic ring.
-
Combustion Temp: 1150°C (dynamic flash).
-
Calibration: Calibrate using a Sulfanilamide standard (non-HCl) to establish the response factor, then run a check standard of Sulfanilamide HCl to verify the Chlorine trap efficiency.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct analytical path and the internal logic of the Optimized CHNS method.
Figure 1: Analytical workflow for Sulfonamide Salts, highlighting the critical modification (Silver Trap) required for automated analysis.
References
-
National Institutes of Health (PubChem). (2025). Sulfanilamide Hydrochloride Compound Summary. Retrieved from [Link]
-
U.S. Geological Survey (USGS). (2001). Total Sulfur by Combustion: Method T25. Retrieved from [Link]
-
Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Retrieved from [Link]
Sources
The Isopropyl Group in Pyrazole Sulfonylation: A Comparative Guide to Steric Effects
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrazole is a cornerstone of molecular design. The sulfonylation of pyrazoles, in particular, yields sulfonylated pyrazoles, a class of compounds with significant therapeutic potential. However, the outcome of this reaction is exquisitely sensitive to the steric and electronic nature of the substituents on the pyrazole ring. This guide provides an in-depth comparison of the steric effects of the isopropyl group in pyrazole sulfonylation, contrasting its influence with other common alkyl substituents to inform rational synthetic design.
The Decisive Role of Steric Hindrance in Pyrazole Sulfonylation
The pyrazole ring possesses two adjacent nitrogen atoms, N1 and N2, both of which are potential sites for sulfonylation. In unsymmetrically substituted pyrazoles, such as those bearing a substituent at the 3- or 5-position, the reaction can lead to a mixture of N1 and N2 regioisomers. The distribution of these products is governed by a delicate interplay of electronic and steric factors. While electronic effects modulate the nucleophilicity of the nitrogen atoms, steric hindrance often plays the dominant role, especially when bulky substituents are involved.
A bulky substituent, such as an isopropyl group, can physically obstruct the approach of the sulfonylating agent to the adjacent nitrogen atom. This steric clash increases the activation energy for the formation of one regioisomer, thereby favoring the formation of the other. Understanding and predicting this regioselectivity is paramount for efficient and predictable synthesis of the desired isomer.
Comparative Analysis of Alkyl Substituents
To illustrate the impact of steric hindrance, we will compare the expected outcomes of N-sulfonylation for pyrazoles bearing a methyl, ethyl, and isopropyl group at the 3-position. Due to a lack of direct, comprehensive comparative studies on the N-sulfonylation of these specific pyrazoles, we will draw parallels from well-documented N-alkylation studies, where the principles of steric hindrance are analogous.
The Isopropyl Group: A Powerful Director of Regioselectivity
The isopropyl group, with its branched structure, exerts a significant steric influence. In the N-sulfonylation of a 3-isopropyl-1H-pyrazole, the bulky isopropyl group effectively shields the adjacent N2 atom. Consequently, the sulfonylating agent will preferentially attack the more accessible N1 atom. This leads to a high regioselectivity for the N1-sulfonylated product.
This directing effect is crucial in synthetic campaigns where a single, well-defined regioisomer is required for biological evaluation. The predictability of the reaction outcome when an isopropyl group is present simplifies purification and characterization efforts, ultimately accelerating the drug discovery process.
Comparison with Other Alkyl Groups
| Alkyl Group at C3 | Steric Bulk | Expected N1:N2 Regioselectivity in N-Sulfonylation | Expected Reaction Rate |
| Methyl | Low | Lower selectivity, significant mixture of N1 and N2 isomers | Faster |
| Ethyl | Moderate | Moderate selectivity, favoring the N1 isomer | Intermediate |
| Isopropyl | High | High selectivity, strongly favoring the N1 isomer | Slower |
| tert-Butyl | Very High | Very high selectivity, almost exclusively the N1 isomer | Slowest |
Table 1: Predicted influence of alkyl substituent size on the N-sulfonylation of 3-alkyl-1H-pyrazoles. The regioselectivity predictions are based on analogous N-alkylation studies.
As the size of the alkyl group increases from methyl to isopropyl, the steric hindrance around the N2 position becomes more pronounced, leading to a greater preference for N1-sulfonylation. While a methyl group offers minimal steric hindrance, resulting in a mixture of N1 and N2 products, the isopropyl group provides a substantial steric barrier that effectively directs the sulfonylation to the N1 position. This trend is even more pronounced with a tert-butyl group.
It is also important to consider the impact of steric hindrance on the overall reaction rate. Increased steric bulk can impede the approach of the sulfonylating agent, leading to a slower reaction. Therefore, while the isopropyl group offers excellent regioselectivity, the reaction may require longer reaction times or more forcing conditions compared to the sulfonylation of a less hindered pyrazole.
Experimental Protocols
The following protocols provide a general framework for the N-sulfonylation of a substituted pyrazole. The specific conditions may require optimization depending on the substrate.
General Protocol for N-Sulfonylation of an Alkyl-Substituted Pyrazole
Materials:
-
3-Alkyl-1H-pyrazole (e.g., 3-isopropyl-1H-pyrazole)
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
Procedure:
-
To a solution of 3-alkyl-1H-pyrazole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the arenesulfonyl chloride (1.0-1.2 eq.) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS). For sterically hindered pyrazoles, this may range from several hours to overnight.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-sulfonylated pyrazole regioisomer.
Self-Validation: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material and formation of the product. The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unequivocally determined by 2D NMR techniques like NOESY.
Visualizing the Steric Effect
The following diagrams illustrate the concepts discussed in this guide.
Caption: Steric hindrance directs regioselectivity in pyrazole sulfonylation.
Caption: A typical experimental workflow for pyrazole sulfonylation.
Conclusion
The steric effect of an isopropyl group is a powerful tool for controlling the regioselectivity of pyrazole sulfonylation. Its significant bulk effectively shields the adjacent N2 position, leading to a high preference for the formation of the N1-sulfonylated isomer. This predictable outcome is highly advantageous in the synthesis of complex molecules for drug discovery and other applications. While the increased steric hindrance may lead to a slower reaction rate compared to less bulky substituents like a methyl group, the resulting gain in regioselectivity often outweighs this drawback. By understanding and leveraging these steric effects, researchers can design more efficient and predictable synthetic routes to novel sulfonylated pyrazole derivatives.
References
-
Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. Source: The Journal of Organic Chemistry, [Link]
-
Sterically bulky α-halomethylsilanes significantly improve the selectivity of N-alkylation over traditional methylating reagents. Source: The Journal of Organic Chemistry, [Link]
-
DFT calculations were performed to reveal the regioselectivity for the sulfonylation of tetrazoles, finding that regioselectivity depends mainly on the steric hindrance of the substituent. Source: Organic Chemistry Frontiers, [Link]
-
A study on the N-substitution reactions of 3-substituted pyrazoles under basic conditions. Source: ACS Figshare, [Link]
-
Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: MDPI, [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Source: Journal of the Chemical Society, Perkin Transactions 1, [Link]
-
General procedure for the synthesis of 3-substituted Pyrazoles. Source: Journal of Chemical and Pharmaceutical Research, [Link]
-
General procedure for copper-catalyzed C4-sulfenylation of N-aryl pyrazoles. Source: VNUHCM Journal of Science and Technology Development, [Link]
-
Regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: ACS Omega, [Link]
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Source: Biomedicines, [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Source: Chemistry – An Asian Journal, [Link]
-
A review of the synthesis and properties of pyrazole derivatives. Source: Chemistry, [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides. Source: Journal of the Mexican Chemical Society, [Link]
-
Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones. Source: Journal of Chemical Research, Synopses, [Link]
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride vs benzenesulfonyl chloride reactivity
Title: Comparative Reactivity Profile: 1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride Subtitle: A Technical Guide for Optimization in Medicinal Chemistry & Parallel Synthesis
Executive Summary
In drug discovery workflows, the choice between This compound (IPPSC) and benzenesulfonyl chloride (PhSO₂Cl) is rarely about availability—both are commodity reagents—but about reactivity modulation and physicochemical properties .[1]
-
Benzenesulfonyl Chloride: The kinetic benchmark.[1][2] Highly reactive, prone to hydrolysis, and electronically neutral. Ideal for rapid, high-throughput synthesis where moisture control is strict.[1]
-
This compound: An electronically deactivated electrophile.[1] The electron-rich pyrazole ring reduces the electrophilicity of the sulfonyl sulfur, resulting in slower kinetics but higher selectivity and improved hydrolytic stability. The N-isopropyl group significantly alters LogP, enhancing solubility in non-polar organic solvents.[1]
Part 1: Mechanistic & Electronic Profiling
To optimize reaction conditions, one must understand the underlying electronic density that dictates the electrophilicity of the sulfur atom.
The Electronic Mismatch
The core difference lies in the nature of the aromatic ring attached to the sulfonyl group.
-
Benzene (PhSO₂Cl): The phenyl ring is relatively neutral. While it can donate electron density via resonance, it does not possess the strong
-excessive character of a 5-membered heterocycle.[1] The sulfur atom remains highly electropositive ( ), facilitating rapid nucleophilic attack. -
N-Isopropyl Pyrazole (IPPSC): Pyrazole is a
-excessive heterocycle.[1]-
Resonance Effect (+M): The lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring system.[1] This density accumulates significantly at the C4 position (where the sulfonyl group is attached).
-
Inductive Effect (+I): The isopropyl group at N1 is a strong inductive donor, further increasing the electron density of the ring compared to a methyl-substituted or unsubstituted pyrazole.
-
Result: The electron density is "pushed" toward the sulfonyl group, stabilizing the ground state and reducing the partial positive charge on the sulfur. This raises the activation energy (
) for nucleophilic attack.
-
Visualization: Electronic Deactivation Mechanism
Figure 1: Comparative transition state energy diagram. The electron-rich pyrazole ring stabilizes the sulfonyl chloride ground state and destabilizes the transition state for nucleophilic attack, resulting in a higher activation energy barrier compared to benzene.
Part 2: Reactivity & Selectivity Data
The following table synthesizes reactivity trends based on physical-organic principles and standard medicinal chemistry observations.
| Feature | Benzenesulfonyl Chloride (PhSO₂Cl) | This compound (IPPSC) |
| Electrophilicity | High. Sulfur is strongly | Moderate/Low. Sulfur is shielded by ring electron density.[1] |
| Reaction Rate ( | Fast (Minutes at 0°C).[1] | Slow (Hours at RT or requires heating).[1] |
| Hydrolysis Risk | High.[1] Rapidly decomposes in wet solvents.[1] | Low. Tolerates biphasic conditions better. |
| Catalyst Requirement | Often optional (base sponge sufficient).[1] | Critical. DMAP (nucleophilic catalyst) often required.[1] |
| Selectivity | Low.[1] Can bis-sulfonylate primary amines.[1] | High. Mono-sulfonylation is easier to control.[1] |
| Solubility (LogP) | Moderate.[1] | High. Isopropyl group aids solubility in DCM/EtOAc.[1] |
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with a failed reaction.
Protocol A: Synthesis with Benzenesulfonyl Chloride (Kinetic Control)
Best for: Rapid synthesis, non-precious amines.
-
Setup: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Base: Add Triethylamine (
, 1.5 equiv). Cool to 0°C .[1] -
Addition: Add PhSO₂Cl (1.1 equiv) dropwise.[1] Note: Exothermic.[1]
-
Checkpoint 1 (TLC/LCMS): Check after 15 minutes . Reaction is often complete.[1]
-
If SM remains: Add 0.1 equiv PhSO₂Cl.[1]
-
-
Workup: Quench with saturated
. Extract with DCM.[1]
Protocol B: Synthesis with IPPSC (Thermodynamic/Catalytic Control)
Best for: Complex amines, parallel synthesis, electron-poor amines.
-
Setup: Dissolve Amine (1.0 equiv) in anhydrous DCM or THF (0.2 M).
-
Base & Catalyst: Add
(2.0 equiv) and DMAP (0.1 equiv) . -
Addition: Add this compound (1.2 equiv) at Room Temperature .
-
Incubation: Stir at RT for 4–16 hours.
-
Optimization: If amine is sterically hindered, heat to 40°C (DCM reflux) or 60°C (THF).
-
-
Checkpoint 2 (Scavenging): Because an excess of this stable reagent is often used to drive the reaction, quench with a scavenger resin (e.g., Trisamine) or a volatile primary amine (e.g., N,N-dimethylethylenediamine) before workup to remove unreacted sulfonyl chloride.
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on the reagent's electronic profile.[1]
Part 4: Stability & Handling
Hydrolytic Stability[1]
-
Benzenesulfonyl Chloride: Hygroscopic.[1] Opens bottles will degrade to benzenesulfonic acid and HCl, appearing as a wet paste or fuming liquid. Storage: Fridge, under inert gas.
-
IPPSC: The electron-rich nature makes the S-Cl bond less susceptible to attack by water.[1] It is often a stable solid that can be weighed in air (though prolonged exposure is discouraged).[1] Storage: Cool, dry place; significantly longer shelf-life than PhSO₂Cl.[1]
Purification Implications
-
PhSO₂Cl derivatives: Often require acid wash to remove excess amine/base.[1] The lipophilicity is driven solely by the phenyl ring.
-
IPPSC derivatives: The N-isopropyl group adds significant non-polar bulk.[1]
-
Flash Chromatography:[1] Expect IPPSC sulfonamides to elute earlier (higher
) in normal phase (Hex/EtOAc) compared to their phenyl analogs due to the aliphatic isopropyl group masking the polar heterocycle.
-
References
-
Electronic Effects in Heterocyclic Sulfonyl Chlorides
-
Nucleophilic Substitution Mechanisms
-
General Sulfonyl
Sources
A Comparative Guide to Purity Assessment of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride: An In-depth HPLC-Centric Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the safety of the final active pharmaceutical ingredient (API). 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. Its high reactivity, conferred by the sulfonyl chloride moiety, makes it synthetically valuable but also susceptible to degradation, primarily through hydrolysis.[1][2][3][4] This guide provides a comprehensive, HPLC-centric examination of its purity assessment, comparing the technique against viable alternatives and offering the rationale behind the methodological choices.
The Analytical Challenge: Why Sulfonyl Chlorides Demand a Robust Approach
The primary challenge in analyzing 1-isopropyl-1H-pyrazole-4-sulfonyl chloride lies in its inherent instability. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles. The most ubiquitous of these is water, leading to hydrolysis and the formation of the corresponding sulfonic acid.[3][5][6] This degradation can occur during synthesis, storage, or even during the analytical process itself if not properly controlled.
Therefore, a successful purity assessment method must be:
-
Specific and Stability-Indicating: Capable of separating the main compound from its potential degradation products and synthesis-related impurities.[7][8]
-
Rapid: To minimize the potential for on-instrument degradation.
-
Sensitive: To detect and quantify low levels of impurities.
-
Reproducible and Robust: To ensure consistent results across different laboratories and analysts.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is exceptionally well-suited to meet these challenges.
Primary Method: A Validated Stability-Indicating RP-HPLC Protocol
Reversed-phase HPLC separates molecules based on their hydrophobicity. For 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, the non-polar isopropyl group and the pyrazole ring provide sufficient hydrophobic character for excellent retention and separation on a C18 stationary phase.
The following protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[9][10][11][12]
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.
Detailed HPLC Protocol
Rationale for Method Choices:
-
Column (C18): The industry standard for reversed-phase, offering excellent hydrophobic retention for the target molecule.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. Water is the weak solvent.[13][14]
-
Gradient Elution: This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile.
-
Acidic Modifier (TFA): A small amount of trifluoroacetic acid is used to suppress the ionization of any residual silanols on the silica-based column, leading to sharper, more symmetrical peaks.[15]
-
Detector (UV at 220 nm): The pyrazole ring possesses a chromophore that absorbs in the lower UV range, providing good sensitivity for the parent compound and related impurities.[16]
-
Diluent (Anhydrous Acetonitrile): The choice of a dry, aprotic solvent is critical to prevent hydrolysis of the sulfonyl chloride before injection.[3][13]
Table 1: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm |
| Sample Diluent | Anhydrous Acetonitrile |
| Sample Conc. | ~0.5 mg/mL |
Trustworthiness: System Suitability and Method Validation
To ensure the reliability of the results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis.[17]
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and system. |
This HPLC method should be fully validated according to ICH Q2(R2) guidelines.[11][12][18] A summary of expected performance from such a validation is presented below.
Table 3: Hypothetical Validation Summary
| Parameter | Result |
|---|---|
| Specificity | No interference from blank or known impurities. Peak purity > 0.999. |
| Linearity (r²) | > 0.999 over a range of 0.1 - 1.0 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | No significant impact from minor changes in flow rate, temperature, and mobile phase composition. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for routine purity analysis, other techniques offer complementary information. The choice of method depends on the specific analytical goal.
Decision Framework for Analytical Technique Selection
Caption: Decision tree for selecting an analytical method for sulfonyl chloride analysis.
Performance Comparison
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information, making it excellent for identifying unknown volatile impurities. However, its major drawback for sulfonyl chlorides is the requirement for high temperatures in the injection port and column, which can cause on-column degradation of thermally labile compounds.[19] Derivatization to a more stable sulfonamide may be necessary, adding a step to the workflow and introducing potential variability.[15]
Quantitative NMR (qNMR): As a primary ratio method, qNMR can determine purity without a reference standard of the analyte, by comparing the integral of an analyte proton signal to that of a certified internal standard. It is non-destructive and provides unambiguous structural confirmation.[13] Its limitations are lower sensitivity compared to HPLC and potential for signal overlap in complex impurity profiles.
Titrimetry: A classic analytical technique that can provide a highly accurate assay of the bulk material by reacting the sulfonyl chloride with a nucleophile and titrating the excess reagent or a product.[15] However, it is not specific and cannot distinguish between the active compound and other reactive impurities. It is unsuitable for impurity profiling.
Table 4: Comparative Performance of Analytical Techniques
| Feature | RP-HPLC | GC-MS | Quantitative NMR (qNMR) | Titrimetry |
|---|---|---|---|---|
| Primary Use | Routine Purity & Impurity Profiling | Identification of Volatile Impurities | Absolute Purity, Structural ID | Bulk Assay |
| Specificity | High | Very High | High | Low |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) | Low (mg/mL) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Excellent (< 1%) | Excellent (< 1%) |
| Sample Throughput | High | Moderate | Moderate | Low |
| Key Advantage | Robust, versatile, and widely available. | Provides mass for structural ID. | No analyte reference standard needed. | Low cost, high accuracy for assay. |
| Key Limitation | Requires reference standards for impurity ID. | Potential for thermal degradation. | Lower sensitivity, higher cost. | Not specific, cannot profile impurities. |
Conclusion and Recommendations
For the comprehensive purity assessment of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride in a drug development setting, a multi-tiered approach is recommended:
-
Primary Workhorse: Reversed-Phase HPLC is the unequivocal method of choice for routine quality control, release testing, and stability studies. Its high precision, specificity, and robustness make it ideal for quantifying the parent compound and known impurities.
-
Orthogonal Method for Purity Confirmation: Quantitative NMR (qNMR) should be employed as an orthogonal method to assign an absolute purity value to reference standards. Its ability to provide direct, structure-based quantification without a specific analyte standard is invaluable for establishing the primary purity of a batch.
-
Impurity Identification: When unknown impurities are detected by HPLC, LC-MS (the liquid-phase analogue of GC-MS) or preparative HPLC followed by NMR analysis should be used for structural elucidation. GC-MS may be considered for identifying potential volatile or thermally stable impurities not observed by HPLC.
By leveraging the strengths of each technique, with HPLC as the central pillar, researchers and drug development professionals can build a robust and reliable analytical strategy. This ensures a deep understanding of the purity profile of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, safeguarding the quality and integrity of the subsequent stages of pharmaceutical development.
References
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
USP-NF. (2023). General Chapter, <621> Chromatography. United States Pharmacopeia. Available from: [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]
-
USP-NF. (n.d.). <621> Chromatography - USP-NF ABSTRACT. Available from: [Link]
-
USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Pharmaffiliates. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]
-
SIELC. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Available from: [Link]
-
R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Available from: [Link]
-
PubMed. (2010). Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Available from: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Capot Chemical. (n.d.). Specifications of 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride. Available from: [Link]
-
ChemBK. (n.d.). 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. Available from: [Link]
-
PMC - NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Available from: [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Available from: [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available from: [Link]
-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irjpms.com [irjpms.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcpa.in [ijcpa.in]
- 17. agilent.com [agilent.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. However, responsible chemical stewardship demands that we apply the same level of rigor to the final step of any experimental workflow: waste disposal. The sulfonyl chloride functional group imparts significant reactivity to this molecule, making improper handling and disposal a serious safety and environmental risk.
This guide moves beyond simple checklists to provide a comprehensive operational and disposal plan grounded in chemical principles. It is designed to empower you, my fellow scientists, to manage this waste stream safely and effectively, ensuring the integrity of your work and the safety of our shared laboratory environment.
Core Hazard Profile: Understanding the Reactivity
The disposal procedure for this compound is dictated by the inherent reactivity of the sulfonyl chloride moiety. A thorough understanding of these hazards is non-negotiable.
-
High Water Reactivity: Sulfonyl chlorides react exothermically, and sometimes violently, with water—including ambient moisture in the air.[1] This hydrolysis reaction is not a gentle degradation; it rapidly produces corrosive hydrochloric acid (HCl) and the corresponding 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid.[1][2] This reaction is the primary reason for the compound's corrosivity and the generation of toxic fumes.
-
Corrosivity: Direct contact with the compound or its hydrolysis products can cause severe chemical burns to the skin and eyes, and damage to the respiratory tract upon inhalation.[1][2][3]
-
Incompatibility with Bases: While controlled neutralization with a base is the cornerstone of disposal, uncontrolled mixing with strong bases can lead to a violent reaction.[1]
-
Toxic Fume Generation: In addition to HCl from hydrolysis, thermal decomposition or combustion can liberate other toxic gases, including sulfur oxides (SOx) and nitrogen oxides (NOx).[1]
The central principle of disposal is, therefore, the controlled and complete hydrolysis of the reactive sulfonyl chloride into its more stable and less hazardous sodium sulfonate salt, which can then be managed as aqueous chemical waste.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards outlined above. The following table details the minimum required PPE for handling this compound, particularly during disposal operations.
| Body Area | Required PPE | Rationale |
| Eyes/Face | Tightly-fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive chemical and the vigorous reaction during neutralization.[1][4][5][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and severe chemical burns. Gloves must be inspected before use and removed properly to avoid contaminating skin.[1][5][7] |
| Body | Chemical-resistant lab coat or apron. For larger quantities, impervious and flame-resistant clothing is recommended.[1][4][8] | Protects skin and personal clothing from splashes and spills. |
| Respiratory | All handling and disposal operations must be conducted within a certified chemical fume hood. | Prevents inhalation of corrosive vapors and toxic fumes (HCl, SOx) generated during handling and neutralization.[1][5] |
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for this compound.
Protocol 1: In-Laboratory Neutralization of Small, Uncontaminated Quantities
This procedure is suitable only for small amounts of relatively pure residual reagent. It must be performed by trained personnel within a chemical fume hood.
Methodology:
-
Prepare the Neutralization Solution: In a beaker or flask significantly larger than the volume of your final solution, prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (~2 M) solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction.[3]
-
Set Up for Slow Addition: Equip the reaction vessel with a magnetic stirrer and begin moderate stirring.
-
Controlled Addition of Sulfonyl Chloride: Using a pipette or dropping funnel, add the this compound to the chilled, stirring basic solution slowly and dropwise .
-
Causality: Adding the reactive sulfonyl chloride to the base (and not the reverse) ensures that the sulfonyl chloride is always the limiting reagent in a large excess of quenching solution.[3] This prevents a buildup of unreacted material and helps control the exothermic reaction. The ice bath is critical for dissipating the heat generated.[3]
-
-
Monitor the Reaction: Observe for gas evolution (CO₂ if using bicarbonate) and heat generation. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Ensure Complete Neutralization: After the addition is complete, allow the mixture to stir for at least one hour as it slowly warms to room temperature. Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If it is acidic, add more base solution carefully.
-
Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid, can be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's environmental health and safety (EHS) program.[3][9]
Protocol 2: Management of Bulk Waste & Spill Residues
For larger quantities, contaminated product, or materials from a spill cleanup, in-lab neutralization is not recommended. These materials must be treated as hazardous waste and disposed of through a certified waste management service.[3]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel from the area and ensure the fume hood is operating correctly to maximize ventilation.[3]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3] Do not use combustible materials like paper towels or sawdust.
-
Collect Residue: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Use spark-proof tools if there is any fire risk.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by water. Place all cleaning materials into the same hazardous waste container.
Packaging for Disposal:
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the waste. The original reagent bottle is often a suitable choice for residual material. For spill residue, use a wide-mouthed, sealable container.[9]
-
Segregation: Do not mix sulfonyl chloride waste with other waste streams, especially aqueous or alcohol-containing wastes, to prevent uncontrolled reactions within the container.[9][10]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including "this compound" and any absorbent materials or solvents. Follow all institutional and local regulations for hazardous waste labeling.[9]
-
Storage and Collection: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS or a certified hazardous waste disposal company.[5][9]
By adhering to these protocols, you can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- King, J. F., & Loosmore, S. M. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society.
- Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD..
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- SAFETY D
- What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog.
- Sulfuryl chloride Safety D
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem.
- SAFETY D
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Safety d
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- How dangerous is thionyl chloride?. Reddit.
- Safety Data Sheet - 1-(Oxan-4-yl)-1h-pyrazole-4-sulfonyl chloride. Aaronchem.
- SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. Thermo Fisher Scientific.
- This compound. PubChemLite.
- CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride. CymitQuimica.
- WASTE DISPOSAL MANUAL. University of Louisville.
- SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - Propionyl chloride. Fisher Scientific.
- Thiolation of pyrazolones with arylsulfonyl chloride in presence of PPh3.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
- 5-Chloro-1-methylpyrazole-4-sulfonyl chloride Safety D
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. nj.gov [nj.gov]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epfl.ch [epfl.ch]
Personal protective equipment for handling 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Executive Summary & Hazard Architecture
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a high-value heterocyclic building block used frequently in drug discovery for sulfonylation reactions. While the pyrazole ring provides specific pharmacological properties, the sulfonyl chloride (
The Core Hazard: This compound is not merely an irritant; it is a moisture-sensitive corrosive . Upon contact with mucous membranes or lung tissue (which contain moisture), it undergoes rapid hydrolysis. This reaction releases hydrochloric acid (HCl) and the corresponding sulfonic acid directly onto biological tissue, causing immediate, irreversible chemical burns.
Operational Directive: All handling must prioritize the exclusion of moisture and the prevention of inhalation.
Hierarchy of Controls & PPE Matrix
Standard laboratory "best practices" are insufficient for sulfonyl chlorides. You must employ a Task-Based PPE System .
Engineering Controls (Primary Defense)
-
Ventilation: All operations (weighing, dispensing, reaction) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Atmosphere: Store and handle under inert gas (
or Argon) whenever possible to prevent degradation and HCl buildup in the container.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Handling (Solid / Closed System) | High-Risk Handling (Solutions / Spill Cleanup) | Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Silver Shield® (Laminate) under Nitrile | Permeation Risk: Sulfonyl chlorides are often dissolved in DCM or THF. Nitrile degrades in <2 mins in DCM. Laminate liners provide >4h breakthrough time. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Face Shield + Goggles | Safety glasses allow vapors to bypass the lens. Goggles form a seal against HCl vapors. |
| Respiratory | Fume Hood (No respirator needed) | Full-Face Respirator with Acid Gas/Organic Vapor (OV/AG) Cartridges | In spill scenarios, HCl gas is generated immediately. A half-mask leaves eyes exposed to lachrymatory effects. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tychem® or PVC) | Cotton absorbs corrosives, holding them against the skin. An apron provides an impervious barrier.[1] |
Decision Logic: PPE Selection
The following logic flow ensures you select the correct PPE based on the solvent system and state of matter.
Figure 1: Decision tree for selecting glove material and eye protection based on solvent compatibility and physical state.
Operational Protocol: Handling & Synthesis
A. Pre-Work Check (The "Zero-Fail" Step)
Before opening the bottle, verify the Quench Station is ready.
-
Requirement: A beaker containing 10% aqueous Sodium Bicarbonate (
) or Sodium Hydroxide ( ) must be present in the hood before work begins. -
Why: If a spill occurs or a spatula is contaminated, you cannot waste time searching for a neutralizer while HCl gas evolves.
B. Weighing and Transfer
-
Tare: Tare the weighing boat/flask before entering the hood with the reagent.
-
Transfer: Open the container only inside the hood.
-
Corrosion Prevention: Do not use metal spatulas if possible (corrosion risk). Use porcelain or disposable plastic.
-
Reseal: Flush the stock bottle with Nitrogen/Argon before resealing to prevent moisture ingress (which turns the white solid into a sticky, acidic gum).
C. Reaction Monitoring
-
Venting: Reactions involving sulfonyl chlorides often generate HCl gas.[2] Ensure the reaction vessel is vented through a scrubber (base trap) or an oil bubbler into the hood exhaust. Do not seal the vessel completely unless it is a pressure-rated vessel.
Disposal & Quenching: A Self-Validating System
Never dispose of active sulfonyl chloride directly into waste drums. It creates a "time bomb" that can pressurize waste containers.
The Quench Protocol:
-
Cool: Place a beaker of 10%
or Saturated in an ice bath ( ). -
Dilute: Dilute the residual sulfonyl chloride in a minimal amount of non-reactive solvent (e.g., Toluene or THF). Avoid DCM if possible to prevent biphasic delays.
-
Add: Dropwise, add the sulfonyl chloride solution to the stirring base.
-
Validate (The Check):
-
Allow to stir for 30 minutes.
-
Test pH: Dip a pH strip. It must remain basic (pH > 9). If acidic, add more base.
-
Phase Check: If an organic layer exists, ensure no pressure buildup occurs in the separator funnel.
-
Figure 2: The "Quench & Check" workflow ensures active reagent is destroyed before it enters the waste stream.
Emergency Response Procedures
Skin Contact
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Rinse: Flush with water for 15 minutes minimum.
-
Neutralize: Do not apply neutralizing pastes (bicarbonate) to chemical burns unless directed by a physician; the heat of neutralization can worsen the injury. Stick to water.
Eye Contact[4][5][6][7][8]
-
Forced Irrigation: Hold eyelids open and flush for 15 minutes.[3][4]
-
Medical Attention: Seek immediate medical help. Sulfonyl chlorides can cause corneal opacification.
References
-
BenchChem. Safe Quenching Procedures for Sulfonyl Chloride Reactions. Technical Support Center. Link
-
Fisher Scientific. Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (Analogous Hazard Profile).Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Link
-
Ansell/Microflex. Chemical Resistance Barrier Guide (Permeation & Degradation Data).Link
-
PubChem. Compound Summary: Sulfonyl Chlorides - Safety and Hazards. National Library of Medicine. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
